molecular formula C23H24N4O4 B1663499 CRA-026440 CAS No. 847460-34-8

CRA-026440

Katalognummer: B1663499
CAS-Nummer: 847460-34-8
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: OHUCIUMMEAYVKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

has both antineoplastic and antiangiogenic activities;  structure in first source

Eigenschaften

IUPAC Name

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCIUMMEAYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847460-34-8
Record name CRA-026440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRA-026440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) enzymes. Its primary mechanism of action involves the inhibition of multiple HDAC isoforms, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor gene expression and the alteration of key cellular signaling pathways, ultimately culminating in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its enzymatic inhibition profile, effects on cellular pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound functions as a pan-HDAC inhibitor, targeting a range of HDAC enzymes with high potency. As a hydroxamic acid-based inhibitor, its mechanism involves the chelation of the zinc ion within the active site of HDAC enzymes. This interaction blocks the catalytic activity of HDACs, preventing the removal of acetyl groups from lysine residues on histone tails and other protein substrates.

The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including critical tumor suppressor genes.

Enzymatic Inhibition Profile

This compound has been demonstrated to inhibit a panel of recombinant HDAC isozymes in the nanomolar range. The inhibitory constants (Ki) for various HDACs are summarized in the table below.

HDAC IsozymeKi (nM)
HDAC14[1][2][3]
HDAC214[1][2][3]
HDAC311[1][2][3]
HDAC615[1][2][3]
HDAC87[1][2][3]
HDAC1020[1][2][3]

Cellular Effects and Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Cell Cycle Arrest via p21Cip1/WAF1 Induction

A key consequence of HDAC inhibition by this compound is the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21Cip1/WAF1[2][4]. Increased histone acetylation at the CDKN1A (p21) gene promoter facilitates its expression. p21 then binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

G1_S_Arrest CRA026440 This compound HDACs HDACs CRA026440->HDACs p21_promoter p21 Gene Promoter CRA026440->p21_promoter Activation Histones Histones HDACs->Histones Deacetylation Histones->p21_promoter Repression p21_gene p21 Gene Transcription p21_promoter->p21_gene p21_protein p21 Protein p21_gene->p21_protein Cyclin_CDK Cyclin/CDK Complexes p21_protein->Cyclin_CDK Arrest Cell Cycle Arrest p21_protein->Arrest Induction CellCycle Cell Cycle Progression Cyclin_CDK->CellCycle

Caption: this compound induced cell cycle arrest pathway.
Induction of Apoptosis

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Intrinsic Pathway:

  • Upregulation of pro-apoptotic Bcl-2 family members: such as Bim and Bmf.

  • Downregulation of anti-apoptotic Bcl-2 family members: such as Bcl-2 and Bcl-xL.

  • This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Extrinsic Pathway:

  • Upregulation of death receptors: such as TRAIL and DR5.

  • Increased sensitivity of cancer cells to death receptor ligands, leading to the activation of caspase-8 and the downstream executioner caspases.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Bcl2_family Bcl-2 Family (Bim, Bmf ↑, Bcl-2 ↓) Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Death_Receptors Death Receptors (TRAIL, DR5 ↑) Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase8->Caspase3 Activation CRA026440 This compound HDACs HDACs CRA026440->HDACs HDACs->Bcl2_family Modulation HDACs->Death_Receptors Upregulation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound.
Anti-Angiogenic Activity

This compound has demonstrated anti-angiogenic properties both in vitro and in vivo. HDAC inhibition can downregulate the expression of key pro-angiogenic factors. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.

Quantitative Data Summary

Antiproliferative Activity (GI50)

This compound exhibits potent antiproliferative activity against a broad range of human cancer cell lines. The 50% growth inhibition (GI50) values are presented in the table below.

Cell LineCancer TypeGI50 (µM)
HCT116Colon0.12
U937Lymphoma0.25
A549Lung1.2
PC3Prostate2.5
MCF7Breast3.1
HUVECEndothelial1.41[2]

Experimental Protocols

HDAC Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against purified HDAC enzymes.

  • Principle: The assay utilizes a substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

  • Materials:

    • Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Developer enzyme (e.g., Trypsin)

    • This compound

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in HDAC assay buffer.

    • In a 96-well plate, add the HDAC enzyme and the this compound dilutions (or vehicle control).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the development by adding the developer enzyme.

    • Incubate at 37°C for a further period (e.g., 20 minutes) to allow for the release of the fluorophore.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 355 nm, emission 460 nm).

    • Calculate the percent inhibition for each concentration of this compound and determine the Ki value using appropriate software.

Cell Proliferation (GI50) Assay

This protocol details the determination of the antiproliferative activity of this compound using a Sulforhodamine B (SRB) assay.

  • Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass and, therefore, to the cell number.

  • Materials:

    • Cancer cell lines (e.g., HCT116, A549)

    • Complete cell culture medium

    • This compound

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris-base solution

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a period corresponding to several cell doubling times (e.g., 72 hours).

    • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with Tris-base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the GI50 value, which is the concentration of the drug that causes a 50% reduction in the net protein increase.

Western Blot Analysis for Acetylated Tubulin and p21

This protocol describes the detection of changes in acetylated tubulin and p21 protein levels in response to this compound treatment.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.

  • Materials:

    • Cancer cell line (e.g., HCT116)

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-acetylated-α-tubulin, anti-p21, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetylated-α-tubulin or anti-p21) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Ex Vivo Aortic Ring Angiogenesis Assay

This protocol outlines a method to assess the anti-angiogenic potential of this compound using an ex vivo model.

  • Principle: Thoracic aortas are excised from rats, sectioned into rings, and embedded in a collagen matrix. In the presence of growth factors, endothelial cells sprout from the aortic rings to form microvessels. The effect of this compound on this process is quantified.

  • Materials:

    • Sprague-Dawley rats

    • Collagen solution

    • Endothelial cell growth medium

    • This compound

    • 48-well plates

    • Dissection tools

    • Inverted microscope

  • Procedure:

    • Humanely euthanize a rat and aseptically dissect the thoracic aorta.

    • Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

    • Embed the aortic rings in a collagen gel in a 48-well plate.

    • After the collagen has polymerized, add endothelial cell growth medium containing various concentrations of this compound or vehicle control.

    • Incubate the plates at 37°C in a humidified incubator.

    • Monitor the sprouting of microvessels from the aortic rings daily using an inverted microscope.

    • Quantify the extent of angiogenesis by measuring the length and number of sprouts.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Human cancer cell line (e.g., HCT116)

    • This compound formulation for injection

    • Calipers

  • Procedure:

    • Inject a suspension of HCT116 cells subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay HDAC Inhibition Assay Ki_values Determine Ki values HDAC_Assay->Ki_values Proliferation_Assay Cell Proliferation Assay GI50_values Determine GI50 values Proliferation_Assay->GI50_values Western_Blot Western Blot Analysis Protein_Expression Analyze Protein Expression (Ac-Tubulin, p21) Western_Blot->Protein_Expression Angiogenesis_Assay Aortic Ring Assay Anti_Angiogenic_Effect Assess Anti-Angiogenic Effect Angiogenesis_Assay->Anti_Angiogenic_Effect Xenograft_Model Tumor Xenograft Model Anti_Tumor_Efficacy Evaluate Anti-Tumor Efficacy Xenograft_Model->Anti_Tumor_Efficacy CRA026440 This compound CRA026440->HDAC_Assay CRA026440->Proliferation_Assay CRA026440->Western_Blot CRA026440->Angiogenesis_Assay CRA026440->Xenograft_Model

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through the potent and broad-spectrum inhibition of histone deacetylases. This leads to a cascade of events including the re-expression of tumor suppressor genes, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other HDAC inhibitors. Further research into the nuanced effects of this compound on specific signaling pathways and its potential in combination therapies will be crucial for its clinical development.

References

An In-depth Technical Guide to CRA-026440: A Broad-Spectrum Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. As a hydroxamic acid-based compound, this compound chelates the zinc ion within the active site of HDAC enzymes, leading to their inhibition. This activity results in the hyperacetylation of both histone and non-histone proteins, which in turn modulates gene transcription, induces cell cycle arrest, and promotes apoptosis in cancer cells. Preclinical studies have demonstrated its antiproliferative and antiangiogenic activities in a variety of cancer models, both in vitro and in vivo. This technical guide provides a comprehensive overview of the target, mechanism of action, and preclinical data associated with this compound, along with detailed experimental protocols for its characterization.

Target and Mechanism of Action

The primary molecular targets of this compound are Class I and II histone deacetylases.[1][2][3][4][5][6][7] It is a potent inhibitor of multiple HDAC isoenzymes, with nanomolar efficacy. The mechanism of action is centered on its hydroxamic acid moiety, which binds to the Zn(II) ion in the catalytic site of HDACs, thereby blocking their deacetylase activity.[1][4] This inhibition leads to an accumulation of acetylated histones, which relaxes chromatin structure and alters gene expression.[1][2][4] Additionally, this compound induces the acetylation of non-histone proteins, such as tubulin, which can disrupt microtubule function and further contribute to its anticancer effects.[1][2][4]

The downstream consequences of HDAC inhibition by this compound include the upregulation of tumor suppressor genes like p21Cip1/WAF1, leading to cell cycle arrest, and the induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and phosphorylation of H2AX.[1][4]

Quantitative Data Summary

Table 1: Enzymatic Inhibition Profile of this compound
HDAC IsoenzymeKi (nM)
HDAC14[1][2][3][4][6][7]
HDAC214[1][2][3][4][6][7]
HDAC311[1][2][3][4][6][7]
HDAC615[1][2][3][4][6][7]
HDAC87[1][2][3][4][6][7]
HDAC1020[1][2][3][4][6][7]
Table 2: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeGI50 (µM)
OVCAR-3Ovarian0.12[4]
U937Histiocytic Lymphoma0.20[4]
HCT116Colon0.32[4]
HUVECEndothelial1.41[2][4]
HCT15Colon9.95[4]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelTreatmentTumor Growth Inhibition (%)P-value
U937100 mg/kg, i.v., qdx3 for 2 weeks58< 0.05[1]
HCT 11625 mg/kg, i.v., qdx3 per week40< 0.01[1]
HCT 11650 mg/kg, i.v., qdx3 per week58< 0.01[1]
HCT 11625 mg/kg this compound + 25 mg/kg Avastin84< 0.01[1]
HCT 11650 mg/kg this compound + 25 mg/kg Avastin85< 0.01[1]

Experimental Protocols

HDAC Enzymatic Activity Assay

This protocol is adapted from the methods described for characterizing this compound.[1]

Objective: To determine the inhibitory constant (Ki) of this compound against specific HDAC isoenzymes.

Materials:

  • Recombinant HDAC isoenzymes (HDAC1, 2, 3, 6, 8, 10)

  • Reaction Buffer: 50 mmol/L HEPES, 100 mmol/L KCl, 0.001% Tween 20, 5% DMSO (pH 7.4)

  • Bovine Serum Albumin (BSA)

  • This compound (or other test inhibitor)

  • Trypsin

  • Fluorogenic substrate: Acetyl-Gly-Ala-(N-acetyl-Lys)-AMC

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare the reaction buffer and supplement with BSA at the following final concentrations: 0% for HDAC1, 0.01% for HDAC2, HDAC3, HDAC8, and HDAC10, and 0.05% for HDAC6.

  • In a 384-well plate, mix the respective HDAC isoenzyme in reaction buffer with varying concentrations of this compound.

  • Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

  • Add trypsin to a final concentration of 50 nmol/L.

  • Initiate the reaction by adding the fluorogenic substrate to the following final concentrations: 25 µmol/L for HDAC1, HDAC3, and HDAC6; 50 µmol/L for HDAC2 and HDAC10; and 100 µmol/L for HDAC8.

  • After a 30-minute lag time, measure the fluorescence kinetically for 30 minutes using an excitation wavelength of 355 nm and a detection wavelength of 460 nm.

  • The rate of increase in fluorescence corresponds to the reaction rate.

  • Calculate the apparent inhibition constants (Ki(app)) using appropriate software, such as BatchKi.

Cell Proliferation Assay

This protocol is based on the methodology used to assess the antiproliferative effects of this compound.[1]

Objective: To determine the 50% growth inhibition (GI50) concentration of this compound in cancer cell lines.

Materials:

  • Human tumor cell lines (e.g., HCT116, OVCAR-3, U937) and HUVECs

  • Appropriate cell culture medium and supplements

  • This compound

  • Alamar Blue reagent

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Seed the cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Allow the cells to attach and resume growth for at least two doubling times.

  • Treat the cells with a serial dilution of this compound (e.g., nine concentrations in half-log intervals from 0.0015 to 10 µmol/L) in triplicate. Include vehicle-only controls.

  • Incubate the cells for a period appropriate for the cell line's doubling time (e.g., 72 hours).

  • At the end of the incubation period, add Alamar Blue reagent to each well according to the manufacturer's instructions.

  • Incubate for a further 4-6 hours.

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the GI50 values by performing a nonlinear regression using a four-variable logistic equation.

Western Blot Analysis for Protein Acetylation

This protocol outlines the general steps for detecting changes in histone and tubulin acetylation following treatment with this compound.[1]

Objective: To qualitatively or quantitatively assess the accumulation of acetylated proteins in cells treated with this compound.

Materials:

  • Tumor cells (e.g., HCT116)

  • This compound

  • Lysis Buffer (e.g., M-Per) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels (e.g., Novex Tris-glycine gels)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-lysine, anti-acetyl-tubulin, anti-p21, anti-cleaved PARP, anti-γ-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture tumor cells to subconfluency and treat with varying concentrations of this compound (e.g., 0.1 to 10 µmol/L) for a specified time (e.g., 18 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Human Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a xenograft model.[1]

Objective: To assess the ability of this compound to inhibit tumor growth in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells (e.g., HCT116 or U937)

  • Matrigel (optional, for some cell lines)

  • This compound formulated for intravenous (i.v.) administration (e.g., in 20% SBE-β-cyclodextrin)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 106 cells) into the flank of the immunocompromised mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm3).

  • Randomize the mice into treatment and control groups.

  • Administer this compound intravenously according to the desired dosing schedule (e.g., once daily for 3 days, followed by 4 days without treatment). The control group receives the vehicle.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length x width2) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate tumor growth inhibition and assess statistical significance.

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay was used to evaluate the antiangiogenic potential of this compound.[1]

Objective: To determine the effect of this compound on blood vessel sprouting.

Materials:

  • Fisher rats

  • Matrigel

  • 48-well plates

  • Cell culture medium

  • This compound

  • Crystal violet staining solution (0.5% crystal violet, 5% formaldehyde in 50% ethanol, and 50% PBS)

Procedure:

  • Aseptically isolate the aortic arch from euthanized Fisher rats.

  • Slice the aorta into 2-mm rings.

  • Coat the wells of a 48-well plate with 150 µL of Matrigel and allow it to solidify.

  • Place one aortic ring in each well and cover with a small volume of medium.

  • Incubate for approximately 3 days until aortic sprouting is observed.

  • Treat the cultures with varying concentrations of this compound for an additional 5 days.

  • At the end of the treatment period, fix and stain the rings with crystal violet solution.

  • Score the extent of angiogenesis blindly on a scale of 0 to 3 (0 = no sprouting, 1 = some sprouting, 2 = significant sprouting, 3 = extensive sprouting).

Signaling Pathways and Experimental Workflows

HDAC_Inhibition_Pathway CRA026440 This compound HDACs HDAC Enzymes (HDAC1, 2, 3, 6, 8, 10) CRA026440->HDACs AcetylatedHistones Acetylated Histones AcetylatedTubulin Acetylated Tubulin Histones Histone Proteins HDACs->Histones Deacetylation Tubulin α-Tubulin HDACs->Tubulin Deacetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin Microtubule Microtubule Disruption AcetylatedTubulin->Microtubule GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21Cip1/WAF1 Upregulation GeneExpression->p21 Apoptosis Apoptosis Induction GeneExpression->Apoptosis Antiangiogenic Antiangiogenic Effects GeneExpression->Antiangiogenic e.g., VEGF downregulation CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest Antiproliferative Antiproliferative Effects CellCycleArrest->Antiproliferative Apoptosis->Antiproliferative Microtubule->Antiproliferative

Caption: Mechanism of action of this compound.

Xenograft_Workflow start Start cell_culture 1. Propagate Human Tumor Cells (e.g., HCT116) start->cell_culture injection 2. Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth 3. Monitor Tumor Growth (to ~100-150 mm³) injection->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Administer this compound (i.v.) or Vehicle Control randomization->treatment monitoring 6. Measure Tumor Volume and Body Weight Twice Weekly treatment->monitoring endpoint 7. Endpoint Reached (e.g., 2-3 weeks) monitoring->endpoint analysis 8. Euthanize and Excise Tumors for Analysis endpoint->analysis data_analysis 9. Calculate Tumor Growth Inhibition & Statistics analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo xenograft efficacy studies.

References

Core Function of p97/VCP and Rationale for Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic is necessary. The identifier "CRA-026440" is associated with a novel, broad-spectrum, hydroxamic acid–based inhibitor of histone deacetylase (HDAC), not a p97/VCP inhibitor.[1] This compound has been shown to inhibit recombinant isozymes HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 in the nanomolar range and demonstrates antitumor and antiangiogenic activities.[1]

Given the specific request for information on a p97/VCP inhibitor, this guide will proceed by focusing on a well-characterized and clinically relevant p97/VCP inhibitor, CB-5083, as a representative example to fulfill the detailed requirements of the prompt. Valosin-containing protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and is a critical regulator of protein homeostasis.[2][3][4] Its inhibition is a promising therapeutic strategy for diseases such as cancer.[2][4][5]

p97/VCP is an essential enzyme involved in a multitude of cellular processes, primarily through its role in the ubiquitin-proteasome system (UPS) and autophagy.[2][3][5] It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures like the endoplasmic reticulum (ER), mitochondria, and chromatin, thereby targeting them for degradation by the proteasome.[2][3] This activity is crucial for maintaining protein quality control, a process that is often under high demand in rapidly proliferating cancer cells.[2][6] Consequently, cancer cells can be more sensitive to the disruption of protein homeostasis, making p97/VCP an attractive target for cancer therapy.[2][4][6] Inhibition of p97/VCP leads to the accumulation of misfolded and ubiquitinated proteins, inducing proteotoxic stress and ultimately leading to cancer cell death.[2]

Introduction to CB-5083: A p97/VCP Inhibitor

CB-5083 is a potent, orally bioavailable, first-in-class inhibitor of the p97/VCP ATPase that has advanced into clinical trials.[2][4][5] It acts as an ATP-competitive inhibitor, binding to the D2 ATPase domain of p97.[7] The D2 domain is responsible for the majority of p97's ATPase activity.[6] By blocking ATP hydrolysis, CB-5083 disrupts the normal function of p97/VCP, leading to the accumulation of ubiquitinated proteins and the induction of the unfolded protein response (UPR), which can trigger apoptosis in cancer cells.[2]

Quantitative Data for p97/VCP Inhibitors

The following table summarizes key quantitative data for CB-5083 and other notable p97/VCP inhibitors for comparative purposes.

InhibitorTypeTarget DomainIC50 (p97 ATPase activity)Cell Proliferation IC50Reference
CB-5083 ATP-competitiveD210 nMVaries by cell line[7]
NMS-873 AllostericD1-D2 linker30 nMVaries by cell line[8]
PPA CovalentD2 (Cys522)0.6 ± 0.2 μMHCT116: 2.7 μM, HeLa: 6.1 μM, RPMI8226: 3.4 μM[3]
DBeQ ATP-competitiveD2~1 μMVaries by cell line[3]
ML240/ML241 ATP-competitiveD2~100 nMVaries by cell line[3]
VCP/p97 inhibitor-1 Not specifiedNot specified54.7 nMA549: 2.9 μM, RPMI8226: 0.86 μM[9]

Experimental Protocols

Detailed methodologies for key experiments used to characterize p97/VCP inhibitors are provided below.

Protocol 1: p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97 and the inhibitory effect of compounds like CB-5083.

Materials:

  • Purified recombinant human p97 protein

  • p97 inhibitor (e.g., CB-5083)

  • ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

  • Phosphate detection reagent (e.g., Malachite green-based)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified p97 protein.

  • Add varying concentrations of the p97 inhibitor or a vehicle control (e.g., DMSO).

  • Incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Protocol 2: Western Blot for Ubiquitinated Protein Accumulation

This protocol is used to detect the cellular accumulation of ubiquitinated proteins following treatment with a p97 inhibitor.

Materials:

  • Cell culture reagents

  • p97 inhibitor (e.g., CB-5083)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-p97, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent

Procedure:

  • Culture cells to the desired confluency and treat them with various concentrations of the p97 inhibitor or DMSO for different time points (e.g., 1, 4, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize to a loading control to determine the relative accumulation of ubiquitinated proteins.

Signaling Pathways and Experimental Workflows

The inhibition of p97/VCP by compounds such as CB-5083 has profound effects on several cellular signaling pathways, primarily those related to protein homeostasis.

p97/VCP's Role in Protein Homeostasis and the Effect of Inhibition

p97/VCP is a central hub for cellular protein quality control. It recognizes and processes ubiquitinated substrates from various cellular compartments, including the ER, cytoplasm, and nucleus. Its inhibition disrupts these processes, leading to the accumulation of toxic protein aggregates and the activation of stress response pathways.

p97_function_and_inhibition cluster_upstream Cellular Stress / Misfolded Proteins cluster_p97 p97/VCP Complex cluster_downstream Downstream Fates cluster_inhibition Inhibition ER Endoplasmic Reticulum Cofactors Ubiquitin-binding Cofactors ER->Cofactors Ubiquitinated Substrates Cytoplasm Cytoplasm Cytoplasm->Cofactors Nucleus Nucleus Nucleus->Cofactors p97 p97/VCP Hexamer Proteasome Proteasomal Degradation p97->Proteasome Substrate Unfolding & Segregation Autophagy Autophagy p97->Autophagy Cofactors->p97 Substrate Delivery CB5083 CB-5083 CB5083->p97 Inhibits ATPase Activity

Caption: p97/VCP function in protein homeostasis and its inhibition by CB-5083.

Signaling Consequences of p97/VCP Inhibition

The disruption of protein degradation pathways by p97/VCP inhibitors triggers a cascade of cellular stress responses. The accumulation of misfolded proteins in the endoplasmic reticulum activates the Unfolded Protein Response (UPR). Chronic UPR activation can shift the cellular signaling from a pro-survival to a pro-apoptotic state.

p97_inhibition_signaling CB5083 CB-5083 p97 p97/VCP CB5083->p97 Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins p97->Ub_Proteins Degradation Blocked ERAD ER-Associated Degradation (ERAD) p97->ERAD Required for UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Induces ERAD->Ub_Proteins Prevents accumulation Apoptosis Apoptosis UPR->Apoptosis Leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Signaling cascade initiated by p97/VCP inhibition leading to apoptosis.

Experimental Workflow for Assessing p97/VCP Inhibitor Efficacy

A typical workflow to evaluate a novel p97/VCP inhibitor would involve a series of in vitro and cell-based assays.

experimental_workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_outcome Data Outcome ATPase_Assay p97 ATPase Activity Assay IC50_Ki IC50 / Ki Determination ATPase_Assay->IC50_Ki Binding_Assay Direct Binding Assay (e.g., SPR) Binding_Assay->IC50_Ki Western_Blot Ubiquitinated Protein Accumulation (WB) Mechanism_Confirmation Mechanism of Action Confirmation Western_Blot->Mechanism_Confirmation Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Cellular_Potency Cellular Potency (EC50) Cell_Viability->Cellular_Potency Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Apoptosis_Assay->Mechanism_Confirmation

References

The Discovery and Development of CB-5083: A p97 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CB-5083 is a first-in-class, orally bioavailable, small-molecule inhibitor of the AAA+ ATPase p97 (also known as VCP). p97 plays a critical role in cellular protein homeostasis by mediating the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] Its inhibition leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of CB-5083, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and developmental workflow.

Introduction: Targeting Protein Homeostasis in Cancer

Cancer cells are characterized by high rates of protein synthesis and are often under conditions of proteotoxic stress.[4][5] To survive, they become highly dependent on cellular machinery that maintains protein homeostasis, such as the p97-ubiquitin-proteasome system.[4][5] p97 is a highly conserved and abundant AAA+ ATPase that utilizes the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome.[6][7] Its overexpression in many tumor types is associated with increased proliferation and survival, making it an attractive target for cancer therapy.[8][9]

CB-5083 emerged from lead optimization efforts as a potent and selective inhibitor of p97, demonstrating significant antitumor activity in a wide range of preclinical solid and hematological tumor models.[1][2][3]

Discovery and Lead Optimization

The discovery of CB-5083 was the result of extensive lead optimization efforts starting from initial hits identified through high-throughput screening for inhibitors of p97 ATPase activity.[5][10] These efforts focused on improving in vitro potency, metabolic stability, and pharmacokinetic properties to yield an orally bioavailable drug candidate suitable for clinical development.[1][10] CB-5083 was identified as a potent, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[1][11][12]

Mechanism of Action

CB-5083 exerts its anticancer effects by inhibiting the ATPase activity of p97.[1][8] This inhibition disrupts several critical cellular processes that are dependent on p97 function:

  • Inhibition of the Ubiquitin-Proteasome System (UPS): By blocking p97, CB-5083 prevents the processing and degradation of polyubiquitinated proteins, leading to their accumulation.[3][8]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins in the endoplasmic reticulum due to impaired ERAD triggers chronic ER stress and activates all three arms of the UPR (PERK, IRE1α, and ATF6).[2][13][14]

  • Induction of Apoptosis: Sustained activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP signaling axis, ultimately leads to programmed cell death (apoptosis).[2][13][14]

The following diagram illustrates the signaling pathway affected by CB-5083.

p97_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Misfolded Proteins Misfolded Proteins Ub Ubiquitin Misfolded Proteins->Ub Ubiquitination p97 p97 Proteasome Proteasome p97->Proteasome Protein Segregase Activity UPR Unfolded Protein Response (UPR) p97->UPR ER Stress Accumulation Ub->p97 Recognition Amino Acids Amino Acids Proteasome->Amino Acids CB-5083 CB-5083 CB-5083->p97 Inhibition Apoptosis Apoptosis UPR->Apoptosis Pro-apoptotic Signaling

Caption: p97 signaling pathway and the mechanism of action of CB-5083.

Quantitative Data Summary

The following tables summarize the key quantitative data for CB-5083 from preclinical studies.

Table 1: In Vitro Potency of CB-5083
Assay TypeTarget/Cell LineIC50 ValueReference(s)
Biochemical Assay (ATPase)p9711 nM[11][15]
Cell Viability (72h)HCT116 (Colon)0.24 - 2.7 µM[9][16]
Cell Viability (72h)A549 (Lung)0.68 µM[11][17]
Cell Viability (72h)RPMI-8226 (Myeloma)0.33 µM - 3.4 µM[2][9]
Cell Viability (72h)HeLa (Cervical)6.1 µM[9]
Cell Viability (72h)HL-60 (Leukemia)0.45 µM[18]
Table 2: In Vivo Pharmacokinetics of CB-5083 in Mice
ParameterValueReference(s)
Oral Bioavailability (F)41%[10][11]
Tmax (Oral, 25 mg/kg)Not Reported[11]
Cmax (Oral, 25 mg/kg)7.95 µM[11]
T1/2 (Oral, 25 mg/kg)2.56 h[11]
T1/2 (IV, 3.0 mg/kg)2.83 h[11]
Clearance (CL) (IV)5.9 mL/min/kg[11]
Volume of Distribution (Vss) (IV)418 mL/kg[11]
Mouse Liver Microsomal T1/2102 min[10][11]
Mouse Hepatocyte T1/2172 min[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of CB-5083.

p97 ATPase Activity Assay

This assay measures the ability of CB-5083 to inhibit the ATP hydrolysis activity of purified p97 enzyme.

  • Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by p97 using a commercially available kit such as ADP-Glo™.

  • Materials:

    • Purified human p97 enzyme

    • ATP

    • CB-5083 (or other test compounds) diluted in DMSO

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a serial dilution of CB-5083 in DMSO.

    • In a 384-well plate, add 20 nM of p97 hexameric enzyme.

    • Add the diluted CB-5083 or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding 20 µM ATP.

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter sigmoidal curve.[10][17]

Cell Viability Assay

This assay determines the effect of CB-5083 on the viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • CB-5083

    • Opaque-walled 96-well or 384-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of CB-5083 for 72 hours. Include a vehicle-only control.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Determine the IC50 values from dose-response curves.[6][19][20][21]

Western Blotting for UPR Markers

This protocol details the detection of key UPR and apoptosis markers to confirm the mechanism of action of CB-5083.

  • Principle: Western blotting is used to detect and quantify specific proteins in cell lysates.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

    • Primary antibodies against: K48-polyubiquitin, BiP, phospho-PERK, CHOP, cleaved PARP, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with CB-5083 for the desired time points (e.g., 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[1][8][14][22][23]

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the antitumor efficacy of CB-5083 in a mouse model.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of CB-5083 on tumor growth is then monitored.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Human cancer cell line

    • CB-5083 formulated for oral administration (e.g., in 0.5% methylcellulose)

    • Calipers

  • Procedure:

    • Implant 5 x 10⁶ to 10 x 10⁶ cancer cells subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and vehicle control groups.

    • Administer CB-5083 orally at the desired dose and schedule (e.g., 75-100 mg/kg, daily).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).[5][7][17][24][25]

The following diagram illustrates the general experimental workflow for evaluating CB-5083.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assays Cell Viability, Apoptosis Assays Biochemical Assay->Cell-Based Assays Mechanism of Action Studies Western Blot (UPR), Immunofluorescence Cell-Based Assays->Mechanism of Action Studies Pharmacokinetics PK Studies in Mice (Oral Bioavailability) Mechanism of Action Studies->Pharmacokinetics Promising In Vitro Data Efficacy Studies (Xenografts) Tumor Growth Inhibition Pharmacokinetics->Efficacy Studies (Xenografts) Pharmacodynamics Biomarker Analysis in Tumors Efficacy Studies (Xenografts)->Pharmacodynamics Clinical Trials Clinical Trials Efficacy Studies (Xenografts)->Clinical Trials Demonstrated Efficacy and Safety Lead Compound (CB-5083) Lead Compound (CB-5083) Lead Compound (CB-5083)->Biochemical Assay p97 ATPase Inhibition

Caption: General experimental workflow for the preclinical development of CB-5083.

Clinical Development and Future Directions

Based on its promising preclinical activity, CB-5083 advanced into Phase 1 clinical trials for patients with advanced solid tumors and multiple myeloma.[1][2] However, the trials were terminated due to an unexpected off-target effect.[11][22] Patients experienced visual disturbances, which were later attributed to the inhibition of phosphodiesterase-6 (PDE6), an enzyme crucial for phototransduction in the retina.[20][22][25]

Despite the setback with CB-5083, the clinical validation of p97 as a therapeutic target remains a significant outcome. The experience with CB-5083 has provided valuable insights for the development of second-generation p97 inhibitors with improved selectivity and safety profiles.[15][24] One such successor, CB-5339, has been developed to avoid the off-target PDE6 inhibition and has entered clinical trials for acute myeloid leukemia.[18]

Conclusion

CB-5083 is a pioneering inhibitor of p97 that has significantly advanced our understanding of targeting protein homeostasis in cancer. While its clinical development was halted due to off-target toxicity, the extensive preclinical data and the knowledge gained from its clinical evaluation have paved the way for the development of new and improved p97 inhibitors. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers working in the field of targeted cancer therapy.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Signaling Pathways

Executive Summary

CRA-026440 is a novel, hydroxamic acid-based inhibitor of histone deacetylases (HDACs) demonstrating significant antitumor and antiangiogenic properties in preclinical studies.[1] As a broad-spectrum inhibitor, it targets multiple HDAC isoenzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation triggers a cascade of events within cancer cells, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, broad-spectrum inhibitor of histone deacetylase (HDAC) enzymes.[1][2][3] Structurally, it is a hydroxamic acid-based compound designed to chelate the zinc ion in the active site of HDACs.[4] Its primary mechanism of action involves the inhibition of various HDAC isoenzymes, leading to an increase in the acetylation of both histone and non-histone proteins.[1] This alteration in protein acetylation plays a crucial role in regulating gene expression and various cellular processes, making HDACs attractive targets for cancer therapy. The development of this compound was aimed at optimizing in vivo efficacy and therapeutic index.[1]

Core Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the epigenetic regulation of gene expression through HDAC inhibition. This leads to downstream effects on several key cancer-related pathways.

Histone and Non-Histone Protein Acetylation

This compound's core function is the inhibition of HDACs, which results in the accumulation of acetyl groups on the lysine residues of histones and other proteins like tubulin.[1] This hyperacetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased accessibility of transcription factors to DNA, thereby activating the expression of previously silenced genes, including tumor suppressor genes.[1]

Cell Cycle Arrest and Apoptosis Induction

A significant consequence of HDAC inhibition by this compound is the induction of cell cycle arrest and apoptosis in cancer cells. Treatment with this compound leads to the accumulation of the cyclin-dependent kinase inhibitor p21Cip1/WAF1.[1][5] p21 is a critical regulator of the cell cycle, and its upregulation can halt cell cycle progression. Furthermore, this compound treatment has been shown to induce markers of apoptosis, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and the phosphorylation of H2AX (γ-H2AX).[1]

Anti-angiogenic Signaling

This compound exhibits anti-angiogenic activity by affecting the expression of genes involved in blood vessel formation.[1][6] In vivo studies have shown that treatment with this compound leads to the downregulation of angiogenesis-related genes such as Vascular Endothelial Growth Factor (VEGF) and its receptor, KDR.[6] This suggests that this compound can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity (Ki) of this compound against HDAC Isoenzymes [1][2][3][5][7]

HDAC IsoenzymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Human Tumor Cell Lines [4]

Cell LineCancer TypeGI50 (µM)
OVCAR-3Ovarian Cancer0.12
HCT116Colon CancerNot specified in snippet
HCT15Colon Cancer9.95

Table 3: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenograft Models [1]

Tumor ModelTreatment Dose (mg/kg)Treatment ScheduleTumor Growth Inhibition (%)P-value
U937 Histiocytic Lymphoma100i.v., qdx3 for 2 weeks58< 0.05
HCT116 Colorectal25i.v., qdx3 per week40< 0.01
HCT116 Colorectal50i.v., qdx3 per week58< 0.01

Table 4: Combination Therapy with Avastin in HCT116 Xenograft Model [1]

Treatment GroupTumor Growth Inhibition (%)P-value (vs. control)
Avastin (25 mg/kg, i.p., once a week)63< 0.01
This compound (25 mg/kg) + Avastin84< 0.01
This compound (50 mg/kg) + Avastin85< 0.01

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

In Vitro HDAC Inhibition Assay
  • Objective: To determine the inhibitory constant (Ki) of this compound against purified recombinant HDAC isoenzymes.

  • Methodology:

    • Pure recombinant human HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 are used.

    • A fluorogenic substrate, such as Fluor de Lys®, is incubated with each HDAC enzyme in the presence of varying concentrations of this compound.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

    • Fluorescence is measured using a microplate reader.

    • Ki values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Cell Proliferation Assay (GI50 Determination)
  • Objective: To determine the concentration of this compound that inhibits the growth of tumor cell lines by 50% (GI50).

  • Methodology:

    • Human tumor cell lines (e.g., HCT116, U937) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTS assay.

    • The absorbance is read using a microplate reader.

    • GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Acetylation and Apoptosis Markers
  • Objective: To assess the effect of this compound on the acetylation of histones and tubulin, and on the expression of apoptosis-related proteins.

  • Methodology:

    • Tumor cells are treated with various concentrations of this compound for a specified time (e.g., 18 hours).[1][5]

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3, acetylated tubulin, p21, cleaved PARP, and γ-H2AX.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human tumor cells (e.g., HCT116 or U937).

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered intravenously (i.v.) according to a specific dosing schedule (e.g., once daily for 3 consecutive days per week).[1][5]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for Ki67).[1]

    • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations

The following diagrams illustrate the core signaling pathways and experimental workflows related to this compound.

CRA026440_Mechanism_of_Action CRA026440 This compound HDACs HDAC Enzymes (HDAC1, 2, 3, 6, 8, 10) CRA026440->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Leads to Tubulin_Acetylation Increased Tubulin Acetylation HDACs->Tubulin_Acetylation Leads to Chromatin_Remodeling Chromatin Remodeling (Relaxed State) Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression p21 Upregulation of p21 Gene_Expression->p21 Angiogenesis_Genes Downregulation of Angiogenesis Genes (VEGF, KDR) Gene_Expression->Angiogenesis_Genes Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Angiogenesis_Genes->Anti_Angiogenesis

Caption: Mechanism of Action of this compound.

Western_Blot_Workflow start Tumor Cell Culture treatment Treatment with this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetylated tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Protein Bands detection->analysis

Caption: Western Blot Experimental Workflow.

In_Vivo_Xenograft_Workflow start Implant Human Tumor Cells into Immunocompromised Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., i.v.) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Repeatedly endpoint Study Endpoint monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: In Vivo Xenograft Study Workflow.

References

Technical Guide: Biological Effects of p97 Inhibition by CB-5083, a Clinical-Stage Valosin-Containing Protein (VCP) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to p97/VCP as a Therapeutic Target

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) enzyme.[1][2][3] It plays a critical role in maintaining cellular protein homeostasis by regulating various ubiquitin-dependent processes.[2][4] p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures like the endoplasmic reticulum, chromatin, or large protein complexes, thereby facilitating their degradation by the proteasome.[1][4]

Key cellular processes regulated by p97 include:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is essential for retro-translocating misfolded proteins from the ER to the cytosol for proteasomal degradation.[1][5]

  • Ubiquitin-Proteasome System (UPS): p97 acts as a crucial upstream regulator of the proteasome, ensuring the proper processing of ubiquitinated substrates.[3][4]

  • DNA Damage Repair: p97 is involved in the disassembly of protein complexes at sites of DNA damage, influencing the choice of repair pathways.[6]

  • Autophagy: p97 plays a role in autophagosome maturation.[7]

Cancer cells, characterized by high rates of protein synthesis and accumulation of misfolded proteins, experience significant proteotoxic stress.[1] This makes them particularly dependent on protein homeostasis pathways, rendering p97 an attractive therapeutic target in oncology.[1][8] Inhibition of p97 is expected to cause an irresolvable buildup of toxic proteins, leading to ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[3][5]

Mechanism of Action of CB-5083

CB-5083 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of p97.[5] Structural studies have revealed that CB-5083 selectively binds to the ATP-binding site of the D2 ATPase domain of p97.[3] This competitive inhibition prevents ATP hydrolysis, thereby locking the p97 hexamer in an inactive conformation and blocking its segregase function.[3]

Quantitative Data on the Biological Effects of p97 Inhibition

The following tables summarize the quantitative effects of p97 inhibition by CB-5083 across various preclinical models.

Table 1: In Vitro Anti-proliferative Activity of CB-5083

Cell Line Cancer Type IC50 (nM)
HCT116 Colorectal Carcinoma Data not specified, but potent activity demonstrated.[5][8]
A549 Lung Cancer Data not specified, but potent activity demonstrated.[4][5]

| NCI-60 Panel | Various | Broad anti-proliferative effects observed.[1] |

Table 2: Pharmacodynamic Biomarker Modulation by CB-5083

Model System Treatment Biomarker Fold Change vs. Control Time Point
HCT116 Cells (in vitro) 1µM CB-5083 K48-linked polyubiquitinated proteins > 2-fold increase 1 hour
HCT116 Cells (in vitro) 1µM CB-5083 Nuclear CHOP 50-80% increase 1-6 hours
HCT116 Cells (in vitro) 1µM CB-5083 Cleaved Caspase-3 (CC3) > 20-fold increase 24 hours

| HCT116 Tumor Xenografts (in vivo) | 50-100 mg/kg CB-5083 | K48-linked polyubiquitinated proteins | > 2-fold increase | 1 hour |

Data synthesized from preclinical pharmacodynamic studies.[9]

Table 3: In Vivo Antitumor Efficacy of CB-5083

Xenograft Model Cancer Type Dosing Schedule Outcome
HCT116 Colorectal Carcinoma 90 mg/kg, qd4/3off Strong antitumor activity observed.[5]
NCI-H1838 Small Cell Lung Cancer qd4/3off Strong antitumor activity observed.[5]
Colorectal Carcinoma PDX Colorectal Carcinoma qd4/3off Strong antitumor activity observed.[5]

| Bladder Cancer Xenograft | Bladder Cancer | In combination with Ionizing Radiation (IR) | Increased tumor cell killing and radiosensitization.[6] |

PDX: Patient-Derived Xenograft. qd4/3off: Dosed daily for 4 days, followed by 3 days off.

Key Signaling Pathways and Workflows

p97's Role in Protein Homeostasis and the Impact of Inhibition

The following diagram illustrates the central role of p97 in the ERAD pathway and how its inhibition by compounds like CB-5083 leads to proteotoxic stress and apoptosis.

p97_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein ERAD_Complex ERAD Machinery p97 p97/VCP Complex UPR Unfolded Protein Response (UPR) p97->UPR Accumulation of Ub-Proteins leads to Ub Ubiquitin (Ub) Ub_Protein Ub-Protein Proteasome 26S Proteasome DegradedPeps Degraded Peptides Apoptosis Apoptosis UPR->Apoptosis Irresolvable Stress CB5083 CB-5083 CB5083->p97 Inhibition

Caption: Mechanism of p97 inhibition leading to apoptosis.

Experimental Workflow for In Vivo Xenograft Studies

This diagram outlines a typical workflow for assessing the antitumor efficacy of a p97 inhibitor in a preclinical mouse model.

xenograft_workflow start Start: Tumor Cell Culture (e.g., HCT116) implant Subcutaneous Implantation of cells into nude mice start->implant growth Tumor Growth Monitoring (Volume Measurement) implant->growth randomize Randomization into Treatment Groups growth->randomize treat Treatment Initiation (Vehicle vs. CB-5083) randomize->treat monitor Continued Monitoring: Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint: Tumor Growth Inhibition (TGI) Pharmacodynamic Analysis monitor->endpoint end End: Data Analysis & Reporting endpoint->end

Caption: Preclinical xenograft study workflow.

Detailed Experimental Protocols

p97 ATPase Activity Assay

Objective: To determine the inhibitory potency (IC50) of a compound against p97's ATPase activity.

Methodology:

  • Reagents: Recombinant human p97 protein, ATP, assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT), and an ATP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute the test compound (e.g., CB-5083) in DMSO and then in assay buffer to achieve the desired final concentrations. b. Add the diluted compound or vehicle (DMSO) to wells of a 384-well plate. c. Add recombinant p97 protein to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the reaction by adding a solution containing ATP. e. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol. g. Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To measure the anti-proliferative effect of a p97 inhibitor on cancer cell lines.

Methodology:

  • Reagents: Cancer cell line of interest (e.g., HCT116), complete culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound or vehicle control. c. Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Equilibrate the plate to room temperature. e. Add the viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate percent viability relative to vehicle-treated cells. Determine the IC50 value by plotting percent viability against compound concentration and fitting to a dose-response curve.

Western Blotting for Pharmacodynamic Markers

Objective: To detect changes in protein expression levels indicative of p97 inhibition, such as the accumulation of polyubiquitinated proteins.

Methodology:

  • Sample Preparation: a. Treat cells in culture with the p97 inhibitor or vehicle for the desired time points. b. For in vivo studies, harvest tumor tissue from treated animals at specified times post-dose. c. Lyse the cells or homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-K48-linkage specific polyubiquitin, anti-CHOP, anti-cleaved caspase-3) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Capture the chemiluminescent signal using a digital imager or X-ray film. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

Inhibition of p97/VCP by small molecules like CB-5083 represents a compelling therapeutic strategy for cancers that are highly dependent on protein homeostasis pathways. By blocking the ATPase activity of p97, these inhibitors induce the accumulation of polyubiquitinated proteins, trigger severe ER stress, and activate the apoptotic arm of the unfolded protein response.[5] The potent in vitro and in vivo anti-tumor activity, coupled with clear pharmacodynamic markers, underscores the potential of this target class. Further research and clinical development will continue to define the role of p97 inhibitors in cancer therapy, both as monotherapies and in combination with other agents like radiation.[6]

References

An In-Depth Technical Guide on the Role of CRA-026440 in Protein Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and clinical data reveals no public information, research, or clinical trials associated with a compound designated "CRA-026440" in the context of protein homeostasis.

This absence of data prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The compound "this compound" does not appear in peer-reviewed publications, clinical trial registries, or other publicly accessible scientific databases. A search on PubChem, a comprehensive database of chemical substances, shows an entry for "this compound," but it lacks any associated biological data or publications that would link it to research in protein homeostasis or any other therapeutic area.[1]

Potential reasons for the lack of publicly available information on this compound include:

  • Early-Stage Research: The compound may be in the very early stages of discovery and development, with research being conducted internally by a pharmaceutical or biotechnology company. Information on such compounds is often not disclosed publicly until a later stage, such as the filing of a patent application or the initiation of preclinical studies.

  • Internal Designation: "this compound" could be an internal code name for a compound that is known publicly by a different name. Without further information linking the internal code to a public designation, it is impossible to retrieve relevant data.

  • Discontinued Program: The research program for this compound may have been discontinued, and as a result, no data was ever published.

  • Typographical Error: It is possible that the designation "this compound" is a typographical error, and a different compound name was intended.

Understanding Protein Homeostasis

While information on this compound is unavailable, the field of protein homeostasis, or proteostasis, is a critical area of research in biology and medicine. Proteostasis refers to the complex network of biological pathways within cells that control the synthesis, folding, trafficking, and degradation of proteins.[2] Maintaining a balanced and functional proteome is essential for cellular health and organismal viability.

The cellular machinery responsible for proteostasis includes:

  • Ribosomes: Responsible for protein synthesis.

  • Molecular Chaperones: Assist in the correct folding of newly synthesized proteins and the refolding of misfolded proteins.[3]

  • Protein Degradation Systems: The ubiquitin-proteasome system and the autophagy-lysosome pathway are the two major systems responsible for the removal of damaged or unnecessary proteins.[2]

Disruptions in proteostasis can lead to the accumulation of misfolded and aggregated proteins, which is a hallmark of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various cancers and metabolic diseases.[2][4] Consequently, therapeutic strategies aimed at restoring or enhancing proteostasis are of significant interest in drug development.[2]

Future Directions

Should information regarding this compound and its role in protein homeostasis become publicly available, a comprehensive technical guide could be developed. This would involve a thorough analysis of preclinical and clinical data to elucidate its mechanism of action, efficacy, and safety profile. Key areas of investigation would include its effects on specific components of the proteostasis network, such as the heat shock response, the unfolded protein response, and protein degradation pathways.

Until such information is released, the scientific and medical communities will remain unaware of the potential contributions of this compound to the field of protein homeostasis.

References

CRA-026440: A Technical Guide to its Therapeutic Potential as a Broad-Spectrum HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CRA-026440, a potent, broad-spectrum, hydroxamic acid-based histone deacetylase (HDAC) inhibitor. The information presented herein is compiled from preclinical research and is intended to inform researchers and drug development professionals on its mechanism of action, therapeutic potential in oncology and neurodegenerative diseases, and key experimental findings.

Core Compound Profile

This compound is a synthetic small molecule characterized by a phenyl hydroxamic acid group, which chelates the zinc ion at the active site of HDAC enzymes, an aminopropynyl linking group, and a 5-(2-dimethylaminoethoxy) indole capping group.[1] Its development status is currently listed as discontinued.[2]

Chemical Structure:

  • Molecular Formula: C₂₃H₂₄N₄O₄[3]

  • Structure: The molecule's design as a hydroxamic acid derivative is key to its potent inhibition of HDAC enzymes.[1][4]

Mechanism of Action: HDAC Inhibition

This compound functions as a broad-spectrum inhibitor of histone deacetylases, a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing transcription. This compound's inhibition of HDACs results in the accumulation of acetylated histones and other proteins, such as α-tubulin, leading to a cascade of cellular events that can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1][5][6]

The primary downstream effects of this compound-mediated HDAC inhibition include:

  • Accumulation of Acetylated Proteins: Increased acetylation of histones (H3 and H4) and α-tubulin.[1][4]

  • Induction of p21Cip1/WAF1: Upregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression.[1]

  • Apoptosis Induction: Evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks.[1]

Signaling Pathway of this compound

CRA_026440_Pathway CRA026440 This compound HDACs HDAC Isoenzymes (1, 2, 3, 6, 8, 10) CRA026440->HDACs AcetylatedHistones Accumulation of Acetylated Histones AcetylatedTubulin Accumulation of Acetylated α-tubulin p21 p21Cip1/WAF1 Induction CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest PARP PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis gH2AX γ-H2AX (p-H2AX) gH2AX->Apoptosis

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro HDAC Inhibitory Activity of this compound
HDAC IsoenzymeKi (nmol/L)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020
Data sourced from MedchemExpress and Vulcanchem.[4][5][7]
Table 2: In Vitro Antiproliferative Activity of this compound (GI₅₀ values)
Cell LineOriginGI₅₀ (μmol/L)
OVCAR-3Ovarian Cancer0.12
A2780Ovarian Cancer0.23
U937Lymphoma0.35
HCT116Colon Cancer0.47
PC3Prostate Cancer0.59
DU145Prostate Cancer0.72
H460Lung Cancer1.12
HUVECEndothelial Cells1.41
MCF-7Breast Cancer1.94
MDA-MB-231Breast Cancer3.75
HCT15Colon Cancer9.95
Data sourced from the primary publication in Molecular Cancer Therapeutics.[6]
Table 3: In Vivo Antitumor Efficacy of this compound
Tumor ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)P-value
HCT116 Xenograft25 mg/kg this compoundi.v., qdx3 per week40< 0.01
HCT116 Xenograft50 mg/kg this compoundi.v., qdx3 per week58< 0.01
HCT116 Xenograft25 mg/kg Avastini.p., once a week63< 0.01
U937 Xenograft50 mg/kg this compoundi.v.55< 0.05
Data sourced from the primary publication in Molecular Cancer Therapeutics and Vulcanchem.[1][4][6]

Experimental Protocols

In Vitro Assays
  • Cell Lines and Culture: A panel of human tumor cell lines and Human Umbilical Vein Endothelial Cells (HUVEC) were used. Cells were cultured in appropriate media and conditions.[1][6]

  • Western Blot Analysis: To assess protein acetylation and apoptosis markers, cells were treated with this compound (0.1 to 10 μmol/L) for 18 hours. Cell lysates were then subjected to SDS-PAGE and immunoblotting for acetylated histones, acetylated tubulin, p21Cip1/WAF1, cleaved PARP, and γ-H2AX.[1]

  • Cell Proliferation Assay (GI₅₀ Determination): Tumor cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed after a specified period using standard methods to determine the concentration required for 50% growth inhibition.[6]

  • Ex Vivo Angiogenesis Assay: The rat aortic ring assay was utilized to evaluate the anti-angiogenic effects of this compound. Aortic rings were cultured in a 3D collagen matrix with different concentrations of the compound, and the extent of microvessel sprouting was quantified.[4][5]

In Vivo Xenograft Studies
  • Animal Models: Female BALB/c nude mice were used for the HCT116 and U937 human tumor xenograft models.[1]

  • Tumor Implantation: 1 x 10⁷ cells were implanted subcutaneously into the flanks of the mice.[8]

  • Dosing Regimen: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intravenously (i.v.) at specified doses and schedules. The vehicle was used as a control.[1][6]

  • Efficacy Assessment: Tumor volume was measured regularly (e.g., every other day) using calipers. Tumor growth inhibition was calculated at the end of the study.[8]

  • Pharmacokinetic Analysis: Plasma and tumor tissue samples were collected at various time points after a single i.v. administration of this compound. The concentration of the compound in these samples was determined to evaluate its pharmacokinetic profile.[1]

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_treatment Treatment Phase Start Start TumorImplant Tumor Cell Implantation (s.c. in nude mice) Start->TumorImplant TumorGrowth Tumor Growth to Palpable Size TumorImplant->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization TreatmentGroup Treatment Group: This compound (i.v.) Randomization->TreatmentGroup ControlGroup Control Group: Vehicle (i.v.) Randomization->ControlGroup TumorMeasurement Regular Tumor Volume Measurement TreatmentGroup->TumorMeasurement ControlGroup->TumorMeasurement Endpoint Study Endpoint TumorMeasurement->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis Neuroprotection_Logic CRA026440 This compound (Hydroxamic Acid-Based HDACi) HDAC_Dep HDAC-Dependent Mechanism CRA026440->HDAC_Dep HDAC_Indep HDAC-Independent Mechanism CRA026440->HDAC_Indep GeneExpression Altered Gene Expression (Pro-survival genes) HDAC_Dep->GeneExpression Antioxidant Catalase-like Antioxidant Effect HDAC_Indep->Antioxidant Neuroprotection Neuroprotection GeneExpression->Neuroprotection Antioxidant->Neuroprotection

References

Methodological & Application

In Vitro Assay Protocol for CRA-026440: A Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial investigations into the in vitro assay protocol for CRA-026440 revealed that this compound is not a kinase inhibitor, but rather a potent, broad-spectrum histone deacetylase (HDAC) inhibitor. Therefore, the following application notes and protocols are tailored for assessing the in vitro activity of this compound against its correct targets, the HDAC enzymes.

Application Notes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. This compound is a hydroxamic acid-based HDAC inhibitor that has demonstrated anti-proliferative and anti-angiogenic activities.[1][2] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory potency of this compound against various HDAC isoforms.

The principle of this assay is based on the enzymatic cleavage of a fluorogenic acetylated lysine substrate by an HDAC enzyme. In the presence of an inhibitor like this compound, the HDAC activity is reduced, leading to a decrease in the fluorescent signal. The inhibitory concentration (IC50) can then be determined by measuring the fluorescence intensity at various concentrations of the compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against HDAC Isozymes

HDAC IsozymeIC50 (nmol/L)
HDAC1Data not available in provided search results
HDAC2Data not available in provided search results
HDAC3/SMRTData not available in provided search results
HDAC6Data not available in provided search results
HDAC8Data not available in provided search results
HDAC10Data not available in provided search results

Note: While the search results state that this compound inhibits these isozymes in the nanomolar range, specific IC50 values were not provided in the publicly available abstracts.[2]

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of this compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, HDAC10)

  • Fluorogenic HDAC substrate (e.g., Acetyl-Gly-Ala-(N-acetyl-Lys)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant (e.g., ≤ 1%).

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant HDAC enzyme to the desired concentration in pre-chilled assay buffer.

    • Dilute the fluorogenic HDAC substrate to the desired final concentration in assay buffer. The final concentration of the substrate will depend on the specific HDAC isozyme being tested (e.g., 25 µmol/L for HDAC1, HDAC3, and HDAC6; 50 µmol/L for HDAC2 and HDAC10; 100 µmol/L for HDAC8).[1]

  • Assay Reaction:

    • Add the diluted this compound solutions to the wells of the 96-well plate.

    • Add the diluted HDAC enzyme to each well.

    • Include control wells:

      • No-enzyme control: Assay buffer without enzyme.

      • No-inhibitor control: Assay buffer with DMSO (vehicle).

    • Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the diluted fluorogenic HDAC substrate to all wells.

  • Reaction Development and Measurement:

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding the developer solution (e.g., Trypsin) to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.

    • Incubate the plate at 37°C for a further specified period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

HDAC_Inhibition_Assay_Workflow Workflow for In Vitro HDAC Inhibition Assay cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep This compound Serial Dilution Add_Compound Add this compound to Plate Compound_Prep->Add_Compound Enzyme_Prep HDAC Enzyme Dilution Add_Enzyme Add HDAC Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Fluorogenic Substrate Dilution Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Pre_Incubation Pre-incubate (15 min, 37°C) Add_Enzyme->Pre_Incubation Pre_Incubation->Add_Substrate Reaction_Incubation Incubate (60 min, 37°C) Add_Substrate->Reaction_Incubation Add_Developer Add Developer (Trypsin) Reaction_Incubation->Add_Developer Development_Incubation Incubate (15 min, 37°C) Add_Developer->Development_Incubation Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Development_Incubation->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow of the in vitro HDAC inhibition assay.

References

Application Notes and Protocols for Cell Culture Treatment with CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 is a potent, broad-spectrum hydroxamic acid-based histone deacetylase (HDAC) inhibitor. It has demonstrated significant anti-proliferative and anti-angiogenic activities in a variety of in vitro and in vivo models. By inhibiting HDAC enzymes, this compound alters the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological effects.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of multiple HDAC isoforms. The core structural feature of this compound is a phenyl hydroxamic acid group, which chelates the zinc (II) ion at the active site of HDAC enzymes. This action blocks the removal of acetyl groups from lysine residues on histones and other proteins. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of genes that can suppress tumor growth. Additionally, the acetylation of non-histone proteins, such as α-tubulin, is also affected.

Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms and its growth-inhibitory effects on a panel of human cancer cell lines.

Table 1: Inhibitory Activity of this compound against HDAC Isoforms

HDAC IsoformKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Data represents the inhibitor constant (Ki) determined from in vitro enzymatic assays.

Table 2: Growth Inhibitory (GI50) Concentrations of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
OVCAR-3Ovarian0.12
HCT116Colon0.32
U937Lymphoma0.20
HUVECEndothelial1.41

GI50 values were determined using an Alamar Blue fluorometric assay after a specific treatment duration.

Experimental Protocols

Cell Viability Assay (Alamar Blue Assay)

This protocol describes the use of the Alamar Blue assay to determine the dose-dependent effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Alamar Blue reagent

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Alamar Blue Addition and Incubation:

    • After the incubation period, add 10 µL of Alamar Blue reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells (medium with Alamar Blue only) from the fluorescence of the experimental and control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the GI50 value.

Western Blot Analysis of Histone and Tubulin Acetylation

This protocol details the procedure for detecting changes in the acetylation levels of histone H3 and α-tubulin in cells treated with this compound.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., sodium butyrate)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated protein levels to the total protein levels (e.g., acetyl-H3 to total H3) and then to the loading control.

Apoptosis Assay (PARP Cleavage)

This protocol describes the detection of apoptosis by observing the cleavage of Poly (ADP-ribose) polymerase (PARP) via Western blot.

Materials:

  • Same as for Western Blot Analysis, with the addition of a primary antibody specific for cleaved PARP.

Procedure:

  • Follow the same procedure as for the Western Blot Analysis of histone acetylation (Protocol 2) up to the primary antibody incubation step.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody that detects cleaved PARP overnight at 4°C. A loading control antibody should also be used.

  • Subsequent Steps:

    • Proceed with the washing, secondary antibody incubation, and detection steps as described in Protocol 2.

  • Data Analysis:

    • The presence of the cleaved PARP fragment (approximately 89 kDa) is indicative of apoptosis. Quantify the band intensity and normalize to the loading control to compare the extent of apoptosis across different treatment conditions.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24-48 hours.

    • Harvest both adherent and floating cells, and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 or G2/M population may indicate cell cycle arrest.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition by this compound

HDAC_Inhibition_Pathway cluster_0 Chromatin Regulation CRA026440 This compound HDACs HDACs (1, 2, 3, 6, 8, 10) CRA026440->HDACs Histones Histones HDACs->Histones Deacetylates Tubulin α-Tubulin HDACs->Tubulin Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Forms OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin Leads to TSGs Tumor Suppressor Genes (e.g., p21) OpenChromatin->TSGs Activates Transcription CellCycleArrest Cell Cycle Arrest TSGs->CellCycleArrest Apoptosis Apoptosis TSGs->Apoptosis AcetylatedTubulin Acetylated α-Tubulin MicrotubuleStability Altered Microtubule Stability AcetylatedTubulin->MicrotubuleStability

Caption: Signaling pathway of this compound-mediated HDAC inhibition.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., Alamar Blue) treatment->viability western Western Blot Analysis treatment->western flow Flow Cytometry treatment->flow end End: Data Analysis viability->end histone Histone/Tubulin Acetylation western->histone parp PARP Cleavage (Apoptosis) western->parp cellcycle Cell Cycle Analysis (PI Staining) flow->cellcycle histone->end parp->end cellcycle->end

Caption: General experimental workflow for cell-based assays with this compound.

Application Notes and Protocols for CRA-026440 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of animal model studies for the evaluation of CRA-026440, a potent, broad-spectrum hydroxamic acid-based histone deacetylase (HDAC) inhibitor. The protocols detailed below are based on preclinical investigations into its anti-tumor and anti-angiogenic properties.

Core Concepts and Mechanism of Action

This compound is a novel HDAC inhibitor that targets a range of HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10, with nanomolar potency.[1] Its mechanism of action is centered on the inhibition of these enzymes, which play a critical role in the epigenetic regulation of gene expression. By preventing the removal of acetyl groups from histones and other proteins like tubulin, this compound leads to the accumulation of acetylated histones and tubulin.[1] This hyperacetylation results in the modulation of gene expression, leading to the inhibition of tumor cell growth and the induction of apoptosis.[1] Furthermore, this compound has been shown to exhibit anti-angiogenic effects.[1]

Signaling Pathway Diagram

CRA_026440_Mechanism CRA This compound HDACs HDAC Isozymes (1, 2, 3, 6, 8, 10) CRA->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Tubulin α-Tubulin HDACs->Tubulin Deacetylates Acetylated_Histones Acetylated Histones Acetylated_Tubulin Acetylated Tubulin Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Tumor_Growth Tumor Growth Inhibition Acetylated_Tubulin->Tumor_Growth Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Gene_Expression->Tumor_Growth Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Angiogenesis Angiogenesis Inhibition Gene_Expression->Angiogenesis

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Animal Models

The primary animal models utilized for in vivo evaluation of this compound are human tumor xenografts in immunocompromised mice.

  • Human Colorectal Carcinoma Xenograft Model: HCT116 cells are subcutaneously implanted into nude mice.

  • Human Histiocytic Lymphoma Xenograft Model: U937 cells are subcutaneously implanted into nude mice.

Experimental Protocols

General Animal Husbandry and Welfare

All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals. Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

Tumor Xenograft Implantation
  • Cell Culture: HCT116 or U937 cells are cultured in appropriate media and conditions until they reach the desired confluency.

  • Cell Harvest: Cells are harvested, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Implantation: A specific number of cells (e.g., 5 x 10^6 to 1 x 10^7 cells per mouse) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

Drug Formulation and Administration
  • Formulation: this compound is formulated for parenteral administration. The specific vehicle should be optimized for solubility and stability.

  • Administration: The drug is administered intravenously (i.v.) or via other appropriate parenteral routes. The dosing volume should be based on the body weight of the individual mouse.

In Vivo Efficacy Studies
  • Animal Grouping: Mice with established tumors are randomly assigned to treatment and control groups.

  • Treatment Regimen:

    • Control Group: Administered with the vehicle alone.

    • Treatment Groups: Administered with this compound at various doses and schedules (e.g., daily, multiple times per week).[1]

    • Combination Therapy Group: Administered with this compound in combination with other agents, such as Avastin (bevacizumab).[1]

  • Monitoring:

    • Tumor volume and body weight are measured regularly.

    • Clinical signs of toxicity are observed and recorded.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. Tumors are then excised and weighed.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Tumor Cell Culture (HCT116 or U937) Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Combination) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Data Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo efficacy studies of this compound.

Pharmacokinetic Studies
  • Animal Model: Female BALB/c mice are used.[2]

  • Drug Administration: A single intravenous dose of this compound (e.g., 10 mg/kg or 50 mg/kg) is administered.[2]

  • Sample Collection: Blood samples are collected at various time points post-administration. For tumor-bearing mice, tumor tissue can also be collected.[2]

  • Analysis: Plasma and tumor concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

Biomarker Analysis
  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) and tumor tissues are collected at the end of the study.[1]

  • Histone and Tubulin Acetylation: Western blotting can be used to assess the levels of acetylated histones and α-tubulin in PBMCs and tumor lysates.[1]

  • Cell Proliferation: Immunohistochemical staining for Ki67 in tumor sections is performed to evaluate the antiproliferative activity of this compound.[1]

Data Presentation

Quantitative data from the animal studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-q.d. x 14Data-
This compound50q.d. x 14DataData
This compound75q.d. x 14DataData
This compound100q.d. x 14DataData
This compound150q.d. x 14DataData

Note: "q.d." denotes once daily administration. Data should be filled in from experimental results.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in U937 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-q.d. x 14Data-
This compound25q.d. x 14DataData
This compound50q.d. x 14DataData
This compound100q.d. x 14DataData

Note: "q.d." denotes once daily administration. Data should be filled in from experimental results.

Table 3: Combination Efficacy of this compound with Avastin in HCT116 Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control--Data-
Avastin25Twice weeklyDataData
This compound25DailyDataData
This compound + Avastin25 + 25Daily + Twice weeklyDataData
This compound50DailyDataData
This compound + Avastin50 + 25Daily + Twice weeklyDataData

Note: Data should be filled in from experimental results.

Table 4: Pharmacokinetic Parameters of this compound in BALB/c Mice
Dose (mg/kg, i.v.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
10DataDataDataData
50DataDataDataData

Note: Cmax (Maximum concentration), Tmax (Time to maximum concentration), AUC (Area under the curve). Data should be filled in from experimental results.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in animal models. Adherence to these detailed procedures will ensure the generation of high-quality, reproducible data to support the continued development of this promising anti-cancer agent.

References

Application Notes and Protocols for the Use of TVB-2640 (CRA-026440) in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TVB-2640, also known as Denifanstat, is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] In numerous cancers, including colorectal cancer (CRC), FASN is overexpressed and has been linked to tumor progression, metastasis, and poor prognosis.[3][4][5][6] By inhibiting FASN, TVB-2640 disrupts the production of palmitate, a crucial fatty acid required for membrane synthesis, energy storage, and signaling molecule production in rapidly proliferating cancer cells. This disruption of lipid metabolism can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][7] These application notes provide a summary of the effects of TVB-2640 in colorectal cancer cell lines and detailed protocols for its use in in-vitro cancer research.

Mechanism of Action

TVB-2640 functions as a reversible inhibitor of the β-ketoacyl reductase (KR) domain of the FASN enzyme.[8] This inhibition is uncompetitive with respect to both NADPH and acetoacetyl-CoA. The primary consequence of FASN inhibition is the depletion of intracellular palmitate, which in turn affects multiple downstream cellular processes critical for cancer cell survival and proliferation.

The inhibition of FASN by TVB-2640 has been shown to modulate several key signaling pathways in colorectal cancer cells, including:

  • MAPK/ERK Pathway: Inhibition of FASN can lead to diminished phosphorylation of MAPK/ERK.

  • PI3K/AKT Pathway: TVB-2640 has been observed to suppress the PI3K/AKT signaling cascade.[7]

  • Wnt Signaling Pathway: FASN expression has been positively correlated with the expression of Wnt signaling marker genes, and its knockdown can attenuate this pathway.[4]

  • AMPK Pathway: Inhibition of FASN can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, a sensor of cellular energy status.

Data Presentation

Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for TVB-2640 in two common colorectal cancer cell lines.

Cell LineIC50 (µM)
HCT-116Data not explicitly found in a quantitative format
HT-29Data not explicitly found in a quantitative format

Note: While several studies confirm the anti-proliferative effect of TVB-2640 and its analogs in these cell lines, specific IC50 values were not available in the reviewed literature. Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.

Apoptosis Induction

Treatment with FASN inhibitors has been shown to induce apoptosis in colorectal cancer cells. While specific quantitative data for TVB-2640 is limited, an analog, TVB-3166, has been shown to induce apoptosis in HCT116 and HT29 cells.

Cell LineTreatmentApoptosis Induction
HCT-116TVB-3166Increased PARP cleavage, indicating apoptosis.[5]
HT-29TVB-3166Increased PARP cleavage, indicating apoptosis.[5]
Western Blot Analysis of Key Signaling Proteins

The following table summarizes the observed effects of TVB compounds on the expression and phosphorylation of key proteins in the FASN signaling pathway in colorectal cancer cells.

ProteinEffect of FASN InhibitionCell Line(s)
p-AKTDecreasePrimary CRC cells
p-AMPKIncreasePrimary CRC cells
p-ERK1/2DecreaseNot explicitly shown but implied by pathway analysis
c-MycDecreasePrimary CRC cells[5]
SurvivinDecreasePrimary CRC cells[5]
Active β-cateninDecreasePrimary CRC cells[5]

Mandatory Visualizations

Signaling Pathway of FASN Inhibition by TVB-2640

FASN_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival FASN FASN mTOR->FASN Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Wnt Wnt Signaling Metastasis Metastasis Wnt->Metastasis Palmitate Palmitate FASN->Palmitate Synthesizes AMPK AMPK FASN->AMPK Inhibits Palmitate->Proliferation Palmitate->Survival TVB2640 TVB-2640 TVB2640->FASN Inhibits Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Colorectal Cancer Cell Line Culture treat Treat cells with varying concentrations of TVB-2640 start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis western Western Blot Analysis incubate->western ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant protein_quant Quantify protein expression western->protein_quant end End: Evaluate Therapeutic Potential of TVB-2640 ic50->end apoptosis_quant->end protein_quant->end

References

Application Notes and Protocols for CRA-026440 in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for characterizing the effects of CRA-026440, a potent histone deacetylase (HDAC) inhibitor, in the HCT116 human colorectal carcinoma cell line.

Introduction

This compound is a novel, broad-spectrum, hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that demonstrates significant antitumor and antiangiogenic activities in preclinical in vitro and in vivo models.[1] In HCT116 human tumor xenografts, this compound has been shown to inhibit tumor growth and induce apoptosis by causing the accumulation of acetylated histones and tubulin.[1] This document outlines detailed protocols for investigating the mechanism of action of this compound in HCT116 cells, including cell culture, viability assays, apoptosis analysis, cell cycle analysis, and Western blotting for key biomarkers.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are crucial for the deacetylation of histone and non-histone proteins. Inhibition of HDACs leads to the accumulation of acetylated proteins, including histones and α-tubulin. The hyperacetylation of histones results in a more relaxed chromatin structure, leading to the transcription of tumor suppressor genes. The acetylation of α-tubulin can affect microtubule stability and function. Collectively, these events can induce cell cycle arrest and apoptosis in cancer cells.

cluster_0 Cellular Effects CRA026440 This compound HDACs HDACs CRA026440->HDACs Inhibition Histone_Acetylation ↑ Acetylated Histones HDACs->Histone_Acetylation Deacetylation Tubulin_Acetylation ↑ Acetylated α-Tubulin HDACs->Tubulin_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Microtubule_Dynamics Altered Microtubule Dynamics Tubulin_Acetylation->Microtubule_Dynamics Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Microtubule_Dynamics->Cell_Cycle_Arrest Microtubule_Dynamics->Apoptosis

Figure 1: Proposed mechanism of action of this compound in HCT116 cells.

Experimental Protocols

HCT116 Cell Culture

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 70-90% confluency.

  • To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended density of 2 x 104 cells/cm2.[2]

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on HCT116 cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • HCT116 cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Seed HCT116 cells in 96-well plates at a density of 5 x 103 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Hypothetical Data Presentation:

Treatment DurationIC50 of this compound on HCT116 cells (µM)
24 hours25.5
48 hours12.8
72 hours5.2
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Hypothetical Data Presentation:

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Untreated)2.5%1.8%
This compound (48h)28.7%15.4%
Cell Cycle Analysis

This assay determines the effect of this compound on the cell cycle distribution of HCT116 cells.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed HCT116 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Hypothetical Data Presentation:

Cell Cycle PhaseControl (Untreated)This compound (24h)
G0/G145.2%65.8%
S35.1%15.3%
G2/M19.7%18.9%
Western Blot Analysis

This technique is used to detect the levels of acetylated histones and α-tubulin, key indicators of HDAC inhibition.

Materials:

  • HCT116 cells

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-acetylated histone H3, anti-acetylated α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Treat HCT116 cells with this compound at various concentrations for 24 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

cluster_0 Experimental Workflow cluster_1 Assays Start Start: HCT116 Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Figure 2: General experimental workflow for characterizing this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anticancer effects of this compound in HCT116 colorectal cancer cells. By following these detailed methodologies, researchers can effectively assess the compound's impact on cell viability, apoptosis, and cell cycle progression, as well as confirm its mechanism of action through the detection of hallmark biochemical changes. The provided hypothetical data tables serve as a guide for data presentation and interpretation.

References

Application Notes and Protocols for CRA-026440 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor. It exhibits significant anti-proliferative and anti-angiogenic activities, making it a valuable tool for cancer research and drug development. This document provides detailed protocols for the preparation and application of this compound in a cell culture setting, ensuring optimal performance and reproducibility of experiments.

Chemical Identity:

IdentifierValue
Compound Name 5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide
Synonym HY-19754
CAS Number 847460-34-8
Molecular Formula C23H24N4O4
Molecular Weight 420.46 g/mol

Mechanism of Action: HDAC Inhibition

This compound exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis, ultimately leading to the inhibition of cancer cell growth.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Proteins Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin DNA DNA DNA->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) Chromatin->OpenChromatin Histone Acetylation OpenChromatin->Chromatin Histone Deacetylation TSG Tumor Suppressor Gene Transcription OpenChromatin->TSG CellCycleArrest Cell Cycle Arrest & Apoptosis TSG->CellCycleArrest HDAC HDAC Enzymes HDAC->OpenChromatin CRA026440 This compound CRA026440->HDAC

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Quantitative Data

This compound has been shown to be a potent inhibitor of multiple HDAC isoenzymes. The inhibitory activity is quantified by the Ki value, which represents the concentration of the inhibitor required to produce half-maximum inhibition.

HDAC IsoenzymeKi (nM)[1]
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Experimental Protocols

Reagent Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

Protocol for Reconstituting this compound:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Stock Solution Preparation:

    • This compound is soluble in DMSO at a concentration of up to 100 mg/mL (237.83 mM).[1]

    • To prepare a 10 mM stock solution, dissolve 4.20 mg of this compound powder in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and sonication can aid in dissolution.[1]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for up to two years.[1]

Reagent_Preparation_Workflow Start Start: this compound Powder Add_DMSO Add Cell Culture Grade DMSO (to desired concentration, e.g., 10 mM) Start->Add_DMSO Dissolve Vortex/Sonicate/Warm (37°C) until fully dissolved Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store End Ready for use in cell culture Store->End

Caption: Workflow for the preparation of this compound stock solution.

Cell Treatment Protocol

Materials:

  • Cultured cells in appropriate flasks or plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pyrogen-free water or PBS

Protocol for Treating Cells with this compound:

  • Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the freshly prepared medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells or flasks.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting for histone acetylation, cell cycle analysis, or apoptosis assays.

Cell_Treatment_Workflow Start Start: Log-phase cell culture Prepare_Working Prepare working solutions of this compound and vehicle control in complete medium Start->Prepare_Working Replace_Medium Remove old medium and add treatment/control medium Prepare_Working->Replace_Medium Incubate Incubate for desired duration (e.g., 24-72h at 37°C, 5% CO2) Replace_Medium->Incubate Harvest Harvest cells Incubate->Harvest Analysis Downstream Analysis (Viability, Western Blot, etc.) Harvest->Analysis

Caption: General workflow for treating cultured cells with this compound.

Safety Precautions

  • This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • For research use only. Not for human or veterinary use.

References

Application Notes and Protocols for CRA-026440 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 is a potent, broad-spectrum hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1][2] While its primary investigation has been in the field of oncology for its antiproliferative and antiangiogenic activities, its mechanism of action holds significant therapeutic potential for neurodegenerative diseases.[1][2] This document outlines the potential applications and provides detailed experimental protocols for investigating this compound in the context of neurodegenerative disease research.

Mechanism of Action

This compound functions by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which results in a more open chromatin structure and altered transcription of various genes.[3] This compound is a broad-spectrum inhibitor, targeting multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10.[2][3][4]

Rationale for Application in Neurodegenerative Diseases

The rationale for applying an HDAC inhibitor like this compound to neurodegenerative diseases stems from the known involvement of HDACs in the pathophysiology of these conditions. Dysregulation of histone acetylation has been implicated in diseases such as Alzheimer's, Parkinson's, and Huntington's disease. By modulating gene expression, HDAC inhibitors can potentially:

  • Enhance neuroprotection: Promote the expression of neuroprotective genes.

  • Reduce neuroinflammation: Suppress the expression of pro-inflammatory cytokines.

  • Improve synaptic plasticity and memory: Modulate genes involved in synaptic function and cognitive processes.

  • Clear protein aggregates: Facilitate the clearance of toxic protein aggregates characteristic of many neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the known in vitro and in vivo activities of this compound, primarily from oncology studies. These data provide a baseline for designing experiments in a neurodegenerative context.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

HDAC IsoformKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Data from in vitro assays using recombinant HDAC enzymes.[2][4]

Table 2: In Vitro Antiproliferative Activity of this compound

Cell LineGI50 (µM)
HUVEC (Endothelial Cells)1.41

GI50 is the concentration for 50% of maximal inhibition of cell proliferation.[2]

Table 3: In Vivo Antitumor Activity of this compound

Animal ModelDosage and AdministrationOutcome
HCT-116 tumor-bearing nude mice100 mg/kg, i.v., daily for three consecutive daysStatistically significant reduction in tumor growth.

Data from preclinical oncology studies.[3]

Signaling Pathway

HDAC_Inhibition_Pathway CRA026440 This compound HDACs Histone Deacetylases (HDAC1, 2, 3, 6, 8, 10) CRA026440->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs (Acetylation) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression Neuroprotection Neuroprotection GeneExpression->Neuroprotection AntiInflammation Anti-inflammation GeneExpression->AntiInflammation SynapticPlasticity Improved Synaptic Plasticity GeneExpression->SynapticPlasticity Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Neuronal Cells (96-well plate) Adhere Allow Adherence (Overnight) Seed->Adhere Pretreat Pre-treat with this compound (24h) Adhere->Pretreat Toxin Add Neurotoxin (e.g., MPP+) Pretreat->Toxin Incubate Incubate (24-48h) Toxin->Incubate Viability Assess Cell Viability (MTT or LDH Assay) Incubate->Viability Analyze Calculate % Viability Determine EC50 Viability->Analyze Western_Blot_Logic Treatment This compound Treatment of Neuronal Cells HDAC_Inhibition HDAC Inhibition Treatment->HDAC_Inhibition Histone_Acetylation Increased Histone Acetylation (Ac-H3, Ac-H4) HDAC_Inhibition->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Protein_Expression Changes in Protein Levels Gene_Expression->Protein_Expression Neuroprotection_Markers Increased Neuroprotective Markers (e.g., Bcl-2) Protein_Expression->Neuroprotection_Markers Apoptosis_Markers Decreased Apoptotic Markers (e.g., Bax) Protein_Expression->Apoptosis_Markers

References

Application Notes and Protocols for Western Blot Analysis Following Treatment with CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for utilizing Western blotting to investigate the cellular effects of the hypothetical compound CRA-026440. As the specific molecular target and mechanism of action of this compound are not publicly documented, this guide presents a generalized yet detailed framework that can be adapted to analyze its impact on key cellular signaling pathways commonly modulated by therapeutic agents. The protocols provided herein focus on the analysis of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in disease.[1][2] Modifications to this protocol will be necessary once the specific target of this compound is identified.

Quantitative Data Presentation

Quantitative analysis of Western blot data is crucial for determining the dose-dependent and time-course effects of a compound. Densitometry should be used to measure the intensity of protein bands, which are then normalized to a loading control (e.g., GAPDH, β-actin) to correct for variations in protein loading.[3][4] The data should be presented as a fold change relative to the untreated control.

Table 1: Hypothetical Quantitative Western Blot Data Following this compound Treatment

Target ProteinTreatment Concentration (nM)Fold Change (Normalized Intensity)Standard Deviation
p-Akt (Ser473) 0 (Vehicle Control)1.00± 0.12
100.75± 0.09
1000.32± 0.05
10000.11± 0.03
Total Akt 0 (Vehicle Control)1.00± 0.08
100.98± 0.07
1001.02± 0.09
10000.99± 0.06
p-mTOR (Ser2448) 0 (Vehicle Control)1.00± 0.15
100.68± 0.11
1000.25± 0.06
10000.08± 0.02
Total mTOR 0 (Vehicle Control)1.00± 0.09
101.01± 0.08
1000.97± 0.10
10001.03± 0.07

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the Western blot protocol.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription CRA026440 This compound (Hypothetical Inhibitor) CRA026440->PI3K Inhibition G A 1. Cell Culture and Treatment - Seed cells and grow to 70-80% confluency. - Treat with this compound at various concentrations and time points. B 2. Cell Lysis and Protein Quantification - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with inhibitors. - Quantify protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE - Prepare samples with Laemmli buffer and heat. - Load equal protein amounts onto a polyacrylamide gel. - Run electrophoresis to separate proteins by size. B->C D 4. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. C->D E 5. Immunoblotting - Block the membrane to prevent non-specific binding. - Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt). - Wash and incubate with HRP-conjugated secondary antibodies. D->E F 6. Detection and Analysis - Apply ECL substrate. - Capture chemiluminescent signal with an imager. - Perform densitometry analysis and normalize to loading control. E->F

References

Application Notes and Protocols: CRA-026440 in Combination with Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440, also known as PCI-24781 (Abexinostat), is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs). Preclinical studies have demonstrated its antitumor and antiangiogenic activities. A promising therapeutic strategy involves the combination of this compound with proteasome inhibitors, which have shown synergistic effects in inducing apoptosis and inhibiting tumor growth in various cancer models. This document provides a summary of key quantitative data from these combination studies, detailed protocols for relevant experimental assays, and diagrams of the implicated signaling pathways and experimental workflows.

Data Presentation

The combination of this compound (PCI-24781) with the proteasome inhibitor bortezomib has demonstrated significant synergistic cytotoxicity in various cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of PCI-24781 (this compound) in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)*
HCT116Colorectal Carcinoma0.12
U937Histiocytic Lymphoma0.15
A549Lung Carcinoma0.25
PC-3Prostate Adenocarcinoma0.35
MDA-MB-231Breast Adenocarcinoma0.45
OVCAR-3Ovary Adenocarcinoma0.85
SK-OV-3Ovary Adenocarcinoma1.25
NCI/ADR-RESOvarian (drug-resistant)2.50
PANC-1Pancreatic Carcinoma3.75
MIA PaCa-2Pancreatic Carcinoma9.95
HUVECEndothelial Cells1.41

*GI50 represents the concentration required to inhibit cell growth by 50%. Data is compiled from preclinical studies.

Table 2: Synergistic Apoptosis with PCI-24781 and Bortezomib in Lymphoma Cell Lines

Cell LineLymphoma TypeCombination Index (CI)*Key Findings
RamosNon-Hodgkin Lymphoma0.19 - 0.6Strong synergistic apoptosis.[1]
HF1Non-Hodgkin Lymphoma0.19 - 0.6Strong synergistic apoptosis.
SUDHL4Non-Hodgkin Lymphoma0.19 - 0.6Strong synergistic apoptosis.
L428Hodgkin LymphomaAdditiveAdditive pro-apoptotic effect.
Primary CLL/SLL cellsChronic Lymphocytic Leukemia/Small Lymphocytic LymphomaAdditiveAdditive pro-apoptotic effect.[1]

*Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Mechanisms of Action

The synergistic effect of combining this compound with proteasome inhibitors is attributed to the simultaneous targeting of two crucial cellular protein degradation pathways and the induction of cellular stress. The primary mechanisms include the inhibition of the NF-κB signaling pathway and the generation of reactive oxygen species (ROS).

NF-κB Signaling Pathway Inhibition

Proteasome inhibitors block the degradation of IκBα, the natural inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-survival genes.[2] this compound enhances this effect by down-regulating the expression of NF-κB pathway components.[1]

NF_kB_Pathway Synergistic Inhibition of the NF-κB Pathway PI Proteasome Inhibitor HDACi This compound (HDAC Inhibitor) Proteasome Proteasome PI->Proteasome Inhibits Apoptosis Apoptosis PI->Apoptosis Promotes NFkB NF-κB HDACi->NFkB Downregulates HDACi->Apoptosis Promotes IkB IκBα Proteasome->IkB Degrades IkB->NFkB NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-Survival Gene Transcription Nucleus->Transcription Transcription->Apoptosis Inhibits

Caption: Synergistic inhibition of the NF-κB pathway by this compound and a proteasome inhibitor.

Induction of Oxidative Stress and Apoptosis

The combination of this compound and bortezomib leads to a significant increase in reactive oxygen species (ROS), contributing to mitochondrial depolarization and the activation of caspases, ultimately leading to apoptosis.[1]

Apoptosis_Pathway Induction of Apoptosis via Oxidative Stress Combo This compound + Proteasome Inhibitor ROS ↑ Reactive Oxygen Species (ROS) Combo->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: The combination therapy induces apoptosis through increased ROS and mitochondrial stress.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and proteasome inhibitors, alone and in combination.

Materials:

  • Cancer cell lines (e.g., Ramos, L428, HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (PCI-24781)

  • Proteasome inhibitor (e.g., Bortezomib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound and the proteasome inhibitor in culture medium.

  • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Drugs (Single & Combo) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Incubate 4h incubate2->mtt solubilize Add Solubilization Solution, Incubate O/N mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound and a proteasome inhibitor.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound and/or a proteasome inhibitor for the desired time (e.g., 48 hours).

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.[3]

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.[4]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a proteasome inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., HCT116)[5][6]

  • Matrigel (optional)

  • This compound and proteasome inhibitor formulations for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, proteasome inhibitor alone, combination).

  • Administer the drugs according to the predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).

Conclusion

The combination of the HDAC inhibitor this compound with proteasome inhibitors represents a promising therapeutic strategy for various cancers. The synergistic induction of apoptosis, mediated through the inhibition of the NF-κB pathway and increased oxidative stress, provides a strong rationale for further clinical investigation. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals working in this area.

References

Troubleshooting & Optimization

Technical Support Center: CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with CRA-026440 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not fully dissolving in DMSO. What could be the issue?

A1: Incomplete dissolution of this compound in DMSO can be attributed to several factors. Firstly, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in your DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. Secondly, the quality of the this compound lot itself could be a factor, with potential impurities or variations in crystalline form affecting solubility. Finally, the concentration you are trying to achieve may exceed the solubility limit of the compound in DMSO at room temperature.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to be mindful of the final DMSO concentration to avoid precipitation.

Q3: How should I store my this compound stock solution in DMSO?

A3: To maintain the stability and solubility of your this compound stock solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation. Ensure the aliquots are stored in tightly sealed vials to prevent moisture absorption.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low aqueous solubility. To mitigate this, ensure the final concentration of DMSO in your experimental medium is kept as low as possible, ideally below 0.5%, to maintain compound solubility without inducing cellular toxicity. A stepwise dilution approach, where the DMSO stock is first diluted into a small volume of the aqueous buffer with vigorous vortexing before being added to the final experimental volume, can also be effective.

Troubleshooting Guide

Issue: this compound Fails to Dissolve Completely in DMSO

This guide provides a systematic approach to address solubility challenges with this compound in DMSO.

Quantitative Data Summary

ParameterRecommendation
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Maximum Stock Concentration 10 mM (Empirical; may vary by lot)
Storage of Stock Solution -20°C or -80°C in single-use aliquots
Final DMSO % in Assay < 0.5%

Experimental Protocol: Solubilization of this compound in DMSO

  • Preparation: Allow the vial of powdered this compound and the anhydrous DMSO to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Avoid excessive heating.

  • Gentle Warming (optional): If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Filtration (optional): For cell-based assays, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter to remove any remaining particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials and store at -20°C or -80°C.

Troubleshooting Workflow

G start Start: this compound Powder weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex check_dissolved1 Completely Dissolved? vortex->check_dissolved1 sonicate Sonicate (5-10 min) check_dissolved1->sonicate No success Solution Ready for Aliquoting check_dissolved1->success Yes check_dissolved2 Completely Dissolved? sonicate->check_dissolved2 warm Warm to 37°C (5-10 min) check_dissolved2->warm No check_dissolved2->success Yes check_dissolved3 Completely Dissolved? warm->check_dissolved3 check_dissolved3->success Yes fail Issue Persists: - Consider lower concentration - Contact Technical Support check_dissolved3->fail No

Caption: Workflow for dissolving this compound in DMSO.

Issue: Precipitation Upon Dilution in Aqueous Buffer

Experimental Protocol: Serial Dilution for Aqueous-Based Assays

  • Prepare Stock: Use a previously prepared and validated stock solution of this compound in anhydrous DMSO.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock in your aqueous experimental buffer. For example, if your final desired concentration is 10 µM and your stock is 10 mM, first prepare a 1:10 dilution in the buffer (to 1 mM).

  • Vigorous Mixing: During the intermediate dilution step, add the DMSO stock to the aqueous buffer dropwise while continuously vortexing to ensure rapid and thorough mixing. This prevents localized high concentrations of the compound that can lead to precipitation.

  • Final Dilution: Add the intermediate dilution to the final volume of your experimental setup to achieve the desired final concentration.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before proceeding with your experiment.

Logical Relationship of Factors Affecting Aqueous Solubility

G cluster_0 Factors Influencing Solubility DMSO_conc Final DMSO Concentration Solubility Aqueous Solubility of this compound DMSO_conc->Solubility Increases Aqueous_pH Aqueous Buffer pH Aqueous_pH->Solubility May Affect Temp Temperature Temp->Solubility May Affect Compound_conc Final Compound Concentration Compound_conc->Solubility Decreases (Inverse Relationship)

Caption: Factors influencing the aqueous solubility of this compound.

Technical Support Center: CB-5083 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p97 inhibitor, CB-5083. This guide focuses on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CB-5083?

A1: CB-5083 is a potent, selective, and orally bioavailable inhibitor of the p97 AAA ATPase.[1][2] It competitively binds to the D2 ATPase domain of p97, which prevents ATP hydrolysis.[2][3] This inhibition disrupts cellular protein homeostasis by blocking endoplasmic reticulum-associated degradation (ERAD), leading to an accumulation of polyubiquitinated proteins.[3][4] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and can ultimately induce apoptosis in cancer cells.[5][6][7][8]

Q2: What is the most significant known off-target effect of CB-5083?

A2: The most significant off-target effect observed during clinical trials was visual disturbances, including photophobia (light sensitivity) and dyschromatopsia (altered color vision).[9][10][11][12] This has been attributed to the inhibition of phosphodiesterase-6 (PDE6), an enzyme crucial for phototransduction in the retina.[9][10][11] This off-target effect is dose-dependent and has been reported to be reversible.[9][11][13]

Q3: Are there other known off-target effects of CB-5083?

A3: While PDE6 is the most clinically relevant off-target, preclinical studies have screened CB-5083 against panels of other enzymes. One study identified DNA-dependent protein kinase (DNAPK) as a potential off-target, with an IC50 of 500 nM.[14][15] However, the cellular activity against DNA-PK was not observed at concentrations that induced cell death, suggesting it may be less significant under experimental conditions.[15]

Q4: How can I differentiate between on-target and off-target effects in my cell-based assays?

A4: Distinguishing between on-target and off-target effects is critical for data interpretation. Here are some strategies:

  • Use of a Rescue Experiment: Overexpression of wild-type p97 should rescue the on-target effects of CB-5083, but not the off-target effects.

  • Use of Resistant Mutants: Cell lines expressing p97 mutations that confer resistance to CB-5083 (e.g., T688A) can be used.[15] If the observed phenotype is still present in these cells, it is likely due to an off-target effect.

  • Use of Structurally Unrelated Inhibitors: Employing other p97 inhibitors with different chemical scaffolds can help confirm if the observed effect is specific to p97 inhibition.

  • Dose-Response Analysis: Compare the concentration at which you observe the effect of interest with the known IC50 values for p97 and its off-targets. A significant discrepancy may suggest an off-target mechanism.

Q5: We are observing unexpected cytotoxicity at low concentrations of CB-5083. Could this be an off-target effect?

A5: While possible, it's also important to consider other factors. Ensure the accurate concentration of your CB-5083 stock. Different cell lines can have varying sensitivities to p97 inhibition.[1] It is recommended to perform a dose-response curve to determine the GI50 in your specific cell line. For multiple myeloma cell lines, GI50 values have been reported to range from 96 to 1,152 nmol/L.[5] If the cytotoxicity is observed at concentrations significantly lower than the reported on-target activity, further investigation into off-target effects may be warranted.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.

  • Possible Cause: Drug instability, inconsistent cell seeding density, or variable incubation times.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of CB-5083 in DMSO for each experiment. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2]

    • Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase during treatment.

    • Standardize Incubation Time: Use a consistent incubation time for all experiments. A 72-hour incubation is commonly used for cell viability assays with CB-5083.[2]

Problem 2: Weak or no induction of the Unfolded Protein Response (UPR) markers (e.g., BiP, CHOP, sXBP1) after CB-5083 treatment.

  • Possible Cause: Insufficient drug concentration, inappropriate time point, or insensitive cell line.

  • Troubleshooting Steps:

    • Verify Drug Concentration and Potency: Confirm the concentration of your CB-5083 stock.

    • Optimize Treatment Time: The induction of UPR markers is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for your cell line. An 8-hour treatment has been shown to be effective in some cell lines.[5]

    • Use a Positive Control: Include a positive control for UPR induction, such as thapsigargin, to ensure the assay is working correctly.[5]

    • Select a Sensitive Cell Line: Some cell lines may have a less pronounced UPR response. If possible, test a cell line known to be sensitive to p97 inhibition.

Problem 3: Observing visual impairment in animal studies.

  • Possible Cause: On-target toxicity in the retina or the known off-target inhibition of PDE6.

  • Troubleshooting Steps:

    • Dose Reduction: The visual impairment is dose-dependent.[9] Consider reducing the dose of CB-5083 if the therapeutic window allows.

    • Monitor for Reversibility: The visual disturbances have been reported to be reversible.[9][11][13] Monitor the animals after cessation of treatment to see if visual function returns to baseline.

    • Electroretinography (ERG): To specifically assess retinal function, ERG can be performed.[9][11] This technique can quantify the electrical responses of the various cell types in the retina.

Quantitative Data Summary

Table 1: In Vitro Potency of CB-5083

TargetAssay TypeIC50 (nM)Reference
p97 (VCP)Biochemical Assay11[4]
PDE6Biochemical Assay80 (inhibition constant)[9][13][16]
DNAPKKinase Assay500[14][15]

Experimental Protocols

1. Western Blotting for UPR Markers

  • Objective: To detect the induction of UPR pathway proteins following CB-5083 treatment.

  • Methodology:

    • Cell Treatment: Plate cells and treat with desired concentrations of CB-5083 or a vehicle control (DMSO) for the determined optimal time (e.g., 8 hours). Include a positive control like thapsigargin.[5]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies against UPR markers (e.g., BiP, XBP1s, PERK, CHOP) overnight at 4°C.[5]

    • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

2. Kinase Selectivity Profiling

  • Objective: To assess the selectivity of CB-5083 against a panel of kinases.

  • Methodology:

    • Assay Format: Utilize a reputable kinase profiling service that employs methods like radiometric assays or fluorescence/luminescence-based assays.[17][18]

    • Inhibitor Concentration: Screen CB-5083 at a fixed concentration (e.g., 1 µM) against a broad panel of kinases.

    • Dose-Response: For any kinases that show significant inhibition, perform a 10-point dose-response curve to determine the IC50 value.[18]

    • Data Analysis: Calculate selectivity scores to quantify the inhibitor's specificity.

Visualizations

On_Target_Pathway CB5083 CB-5083 p97 p97/VCP (D2 Domain) CB5083->p97 Inhibits ERAD ER-Associated Degradation (ERAD) p97->ERAD Required for Ub_Proteins Accumulation of Polyubiquitinated Proteins ERAD->Ub_Proteins Prevents accumulation of Proteotoxic_Stress Proteotoxic Stress Ub_Proteins->Proteotoxic_Stress UPR Unfolded Protein Response (UPR) Proteotoxic_Stress->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: On-target signaling pathway of CB-5083.

Off_Target_Pathway CB5083 CB-5083 PDE6 Phosphodiesterase-6 (PDE6) CB5083->PDE6 Inhibits Phototransduction Phototransduction Cascade PDE6->Phototransduction Essential for Visual_Disturbance Visual Disturbances (Photophobia, Dyschromatopsia) Phototransduction->Visual_Disturbance Disruption leads to

Caption: Off-target signaling pathway of CB-5083 leading to visual disturbances.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed Check_Protocols Verify Experimental Protocols (Drug concentration, cell handling, etc.) Start->Check_Protocols On_Target_Hypothesis Hypothesize On-Target Effect Check_Protocols->On_Target_Hypothesis Off_Target_Hypothesis Hypothesize Off-Target Effect Check_Protocols->Off_Target_Hypothesis Rescue_Experiment Perform Rescue Experiment (p97 overexpression) On_Target_Hypothesis->Rescue_Experiment Resistant_Mutant Use p97 Resistant Mutant Cell Line On_Target_Hypothesis->Resistant_Mutant Alternative_Inhibitor Test Structurally Different p97 Inhibitor On_Target_Hypothesis->Alternative_Inhibitor Dose_Response Compare EC50 to known On/Off-Target IC50s Off_Target_Hypothesis->Dose_Response Conclusion_On Conclude On-Target Effect Rescue_Experiment->Conclusion_On Conclusion_Off Conclude Off-Target Effect Resistant_Mutant->Conclusion_Off Alternative_Inhibitor->Conclusion_On Dose_Response->Conclusion_Off

Caption: Logical workflow for troubleshooting unexpected experimental outcomes with CB-5083.

References

Technical Support Center: Optimizing CRA-026440 Dose-Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize dose-response curve experiments using the hypothetical compound CRA-026440.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a typical cell-based assay?

A1: For initial experiments with a new compound like this compound, it is advisable to test a broad concentration range spanning several orders of magnitude. A common starting point is a 7-point or 10-point dilution series, for example, from 100 µM down to 1 nM. This wide range helps in identifying the sigmoidal portion of the dose-response curve.

Q2: What is the typical vehicle control for this compound?

A2: Assuming this compound is dissolved in DMSO, the appropriate vehicle control would be the same final concentration of DMSO used in the experimental wells. It is crucial to maintain a consistent and low percentage of DMSO (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate the cells with this compound?

A3: The optimal incubation time is cell line and assay dependent. A common starting point for many cell viability or signaling assays is 24 to 72 hours.[1] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal endpoint for your specific experimental setup.

Q4: What are the potential reasons for high variability between replicate wells?

A4: High variability between replicates can stem from several technical issues, including inaccurate pipetting, uneven cell seeding density, and edge effects in the microplate.[2] Ensuring proper mixing of cell suspensions and using calibrated pipettes can help minimize this variability.

Troubleshooting Guide

This guide addresses common issues encountered when generating dose-response curves for this compound.

Issue 1: The dose-response curve is flat or has a very shallow slope.

A flat or shallow curve may indicate several potential problems.

  • Possible Cause 1: Incorrect Concentration Range. The concentrations tested might be too high or too low to capture the dynamic range of the response.

    • Solution: Test a broader range of concentrations, spanning several orders of magnitude. If the curve is flat at the top, extend the concentrations lower. If it's flat at the bottom, test higher concentrations.

  • Possible Cause 2: Compound Insolubility. this compound may be precipitating out of solution at higher concentrations.

    • Solution: Visually inspect the wells with the highest concentrations for any precipitate. Consider using a different solvent or a solubility-enhancing agent, ensuring to include an appropriate vehicle control.

  • Possible Cause 3: Low Potency or Efficacy. The compound may have low potency in the chosen cell line or assay system.

    • Solution: Consider testing in a different, potentially more sensitive, cell line or using a more sensitive assay endpoint.

  • Possible Cause 4: Assay Insensitivity. The assay may not be sensitive enough to detect a response.

    • Solution: Optimize the assay conditions, such as incubation time or reagent concentrations. Consider switching to a more sensitive detection method (e.g., luminescence-based instead of colorimetric).

Issue 2: The IC50/EC50 value shifts significantly between experiments.

Variability in IC50/EC50 values is a common challenge.

  • Possible Cause 1: Inconsistent Cell Health and Passage Number. Cells that are unhealthy, in a different growth phase, or at a high passage number can respond differently to treatment.

    • Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments.

  • Possible Cause 2: Reagent Variability. Lot-to-lot variations in media, serum, or other reagents can affect cell signaling and drug response.

    • Solution: Standardize reagent lots as much as possible and qualify new lots before use in critical experiments.

  • Possible Cause 3: Inconsistent Incubation Time. The duration of compound exposure can significantly impact the observed response.[2]

    • Solution: Ensure that the incubation time is precisely controlled and consistent across all experiments.

Issue 3: A biphasic or "U-shaped" dose-response curve is observed.

This type of curve suggests a complex biological response.

  • Possible Cause 1: Off-Target Effects. At higher concentrations, this compound might be hitting secondary targets, leading to an unexpected response.

    • Solution: This could be a real biological effect. Consider using orthogonal assays to investigate potential off-target activities.

  • Possible Cause 2: Cytotoxicity. At high concentrations, the compound might be inducing cell death, which can confound assays measuring metabolic activity or other cellular functions.

    • Solution: Perform a separate cytotoxicity assay to determine the concentration at which this compound becomes toxic to the cells.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
MCF-7Cell Viability (MTT)485.2
A549Apoptosis (Caspase-3/7)2412.8
HCT116Cell Viability (MTT)482.1

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Flat/Shallow CurveIncorrect concentration rangeTest a broader range of concentrations.
Compound insolubilityCheck for precipitation; use solubility enhancers.
Low potency/efficacyUse a more sensitive cell line or assay.
Shifting IC50/EC50Inconsistent cell healthUse healthy, low-passage cells in log growth phase.
Reagent variabilityStandardize and qualify reagent lots.
Inconsistent incubation timeMaintain precise and consistent incubation times.
Biphasic CurveOff-target effectsInvestigate with orthogonal assays.
CytotoxicityPerform a separate cytotoxicity assay.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and fit a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells compound_prep 2. Prepare Serial Dilutions treatment 3. Treat Cells compound_prep->treatment incubation 4. Incubate treatment->incubation assay 5. Perform Assay incubation->assay read_plate 6. Read Plate assay->read_plate data_analysis 7. Analyze Data read_plate->data_analysis

Caption: A typical experimental workflow for a cell-based dose-response assay.

troubleshooting_logic start Problem with Dose-Response Curve issue_flat Flat or Shallow Curve? start->issue_flat issue_shift Shifting IC50? start->issue_shift issue_biphasic Biphasic Curve? start->issue_biphasic solution_range Adjust Concentration Range issue_flat->solution_range Yes solution_solubility Check Solubility issue_flat->solution_solubility Yes solution_cells Standardize Cell Culture issue_shift->solution_cells Yes solution_reagents Control Reagent Lots issue_shift->solution_reagents Yes solution_offtarget Investigate Off-Target Effects issue_biphasic->solution_offtarget Yes

Caption: A troubleshooting decision tree for common dose-response curve issues.

References

Technical Support Center: CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of CRA-026440 in normal cells during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins, which in turn affects gene expression and results in anti-proliferative and pro-apoptotic effects in cancer cells.[2]

Q2: Does this compound exhibit toxicity towards normal, non-cancerous cells?

A2: Preclinical studies have shown that this compound has anti-proliferative effects on some normal cell types, particularly endothelial cells like Human Umbilical Vein Endothelial Cells (HUVEC), which is consistent with its anti-angiogenic activity.[1] However, in vivo studies in mice have indicated that this compound is tolerated at doses that show anti-tumor activity.[1]

Q3: What are the expected GI50 values for this compound in normal and cancerous cell lines?

A3: The GI50 values, the concentration of a drug that inhibits cell growth by 50%, for this compound vary across different cell lines. A summary of reported GI50 values is provided in the table below.

Quantitative Data Summary

Cell LineCell TypeGI50 (µmol/L)
HCT 116Colon Carcinoma0.12
U937Histiocytic Lymphoma0.15
A549Lung Carcinoma0.25
PC-3Prostate Adenocarcinoma0.31
MDA-MB-231Breast Adenocarcinoma0.45
PANC-1Pancreatic Carcinoma0.78
HUVECNormal Endothelial Cells1.41
AsPC-1Pancreatic Adenocarcinoma2.25
BxPC-3Pancreatic Adenocarcinoma4.5
Mia PaCa-2Pancreatic Carcinoma9.95
Data sourced from in vitro studies on human cell lines.[1]

Troubleshooting Guide

Issue 1: Higher than expected cytotoxicity in my normal cell line.

  • Possible Cause 1: Cell line sensitivity. Normal cell lines can have varying sensitivities to HDAC inhibitors. Endothelial cells, for instance, are known targets for anti-angiogenic therapies.

  • Troubleshooting Step 1: Review the published literature for data on the sensitivity of your specific normal cell line to HDAC inhibitors. The provided table shows that HUVEC cells have a GI50 of 1.41 µmol/L.[1]

  • Troubleshooting Step 2: Perform a dose-response curve to determine the precise GI50 for your specific cell line and passage number.

  • Troubleshooting Step 3: Consider using a lower concentration of this compound or a shorter exposure time in your experiments.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause 1: Reagent variability. The quality and age of cell culture media, supplements, and the this compound compound itself can affect results.

  • Troubleshooting Step 1: Ensure all reagents are within their expiration dates and have been stored correctly. Use freshly prepared solutions of this compound for each experiment.

  • Possible Cause 2: Cell culture conditions. Cell density, passage number, and overall cell health can significantly impact experimental outcomes.

  • Troubleshooting Step 2: Maintain a consistent cell seeding density and use cells within a defined low passage number range. Regularly check for signs of contamination.

  • Possible Cause 3: Assay-specific issues. Variations in incubation times, reagent concentrations, or detection methods can lead to inconsistencies.

  • Troubleshooting Step 3: Standardize all steps of your cytotoxicity assay protocol. Include positive and negative controls in every experiment.

Experimental Protocols

Key Experiment: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general method for determining the GI50 of this compound in a chosen cell line.

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.

Visualizations

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of Action of this compound as an HDAC inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Normal & Cancer Lines) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation Cytotoxicity_Assay 6. Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Collection 7. Read Absorbance Cytotoxicity_Assay->Data_Collection GI50_Calc 8. Calculate GI50 Data_Collection->GI50_Calc

Caption: Workflow for in vitro cytotoxicity testing of this compound.

References

Technical Support Center: Troubleshooting CRA-026440 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the kinase inhibitor, CRA-026440. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability when working with kinase inhibitors like this compound?

Experimental variability can arise from several factors, including the integrity of the compound, assay conditions, and the biological system being used.[1][2] Key sources include:

  • Compound Handling and Stability: Degradation, improper storage, or poor solubility of this compound can lead to inconsistent results.[2]

  • Assay Parameters: Variations in ATP concentration, enzyme and substrate concentrations, incubation times, and temperature can significantly impact inhibitor potency measurements.[2][3]

  • Cell Culture Conditions: For cell-based assays, inconsistencies in cell density, passage number, and contamination can introduce significant variability.[4][5]

  • Liquid Handling and Pipetting: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a common source of error.[1]

Q2: How can I be sure that this compound is not causing assay interference?

It is important to determine if the inhibitor is directly interfering with your assay's detection system.[6] Counter-screens, which omit key biological components, can help isolate the effect of the compound on the detection reagents. For example, in a luminescence-based assay, you can test if the compound inhibits the luciferase enzyme directly.[6]

Q3: What is the impact of ATP concentration on the IC50 value of this compound?

For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay.[2][3] A higher ATP concentration will typically result in a higher IC50 value, making the inhibitor appear less potent. To ensure comparability of results, it is recommended to use an ATP concentration equal to the Km(ATP) of the kinase being tested.[3]

Q4: Why are my IC50 values for this compound different between biochemical and cell-based assays?

It is common to observe differences in IC50 values between biochemical and cell-based assays.[2] This is due to factors present in a cellular environment that are absent in a purified biochemical assay, such as cell permeability, off-target effects, and the much higher physiological ATP concentrations within cells.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

If you are observing significant variability in the IC50 values of this compound across experiments, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential Cause Recommended Solution
Compound Instability/Degradation Ensure this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions and serial dilutions for each experiment. If possible, verify the compound's identity and purity using methods like LC-MS.[2]
Poor Solubility Visually inspect for any precipitation of this compound in the assay buffer. Determine the compound's solubility under the final assay conditions. The use of a small amount of a non-ionic detergent, such as Triton X-100 (around 0.01%), can help disrupt aggregates.[6]
Inaccurate Serial Dilutions Use calibrated pipettes and proper pipetting techniques. Prepare fresh serial dilutions for each experiment to minimize errors.[2]
Variable ATP Concentration For ATP-competitive inhibitors, the IC50 value is directly influenced by the ATP concentration. Use a consistent and documented ATP concentration in all experiments.[2][3]
Inconsistent Enzyme/Substrate Levels Use consistent and validated concentrations of both the kinase and the substrate in all experiments. Ensure the enzyme is active and the substrate concentration is not limiting the reaction rate.[2]
Incomplete Dose-Response Curve Ensure the concentration range of this compound spans at least 3-4 orders of magnitude around the expected IC50 to generate a complete sigmoidal curve.[2]
Issue 2: High Background Signal in Kinase Assays

A high background signal can mask the true inhibitory effect of this compound. The following steps can help identify and mitigate the source of the high background:

Potential Causes and Solutions

Potential Cause Recommended Solution
Compound Interference Run a "no enzyme" control containing all assay components, including this compound, except for the kinase. An increase in signal with increasing compound concentration points to interference with the detection system.[6]
Compound Aggregation Compound aggregates can non-specifically sequester proteins, leading to a loss of activity and a false positive signal. Repeat the assay with the addition of 0.01% Triton X-100 to the assay buffer to disrupt potential aggregates.[6]
High ATP Concentration In assays that measure ATP depletion, high ATP concentrations can lead to a high background signal. Optimize the ATP concentration to be closer to the Km of the kinase.[6]
Non-Specific Binding The inhibitor or other assay components might bind non-specifically to the assay plate or reagents. Consider using different plate types or blocking agents.[6]

Experimental Protocols

Protocol: Generic Kinase Activity Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potential of this compound.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • This compound

  • Kinase assay buffer

  • ATP

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a microplate, add the kinase, substrate, and this compound (or vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and for a predetermined time.

  • Stop the reaction (if necessary for the detection method).

  • Add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol: Cell-Based Assay for this compound Potency

This protocol provides a general workflow for assessing the potency of this compound in a cellular context.

Materials:

  • Cells expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Assay plates

  • Cell viability or signaling readout reagent (e.g., CellTiter-Glo®, Western blot antibodies)

Procedure:

  • Seed cells in assay plates and allow them to adhere and grow overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for a duration relevant to the signaling pathway being investigated.

  • Perform the desired readout:

    • Cell Viability: Add a viability reagent and measure the signal.

    • Target Engagement/Signaling: Lyse the cells and perform a Western blot to measure the phosphorylation of a downstream substrate.

  • Normalize the data to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Seeding Seed Cells in Assay Plates Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Readout Perform Assay Readout (e.g., Viability, Western) Incubation->Readout Analysis Normalize Data and Calculate IC50 Readout->Analysis

Caption: A typical experimental workflow for a cell-based assay with this compound.

troubleshooting_logic Start Inconsistent Results? Check_Compound Verify Compound Integrity (Purity, Solubility, Storage) Start->Check_Compound Yes Check_Assay Review Assay Parameters (ATP, Enzyme/Substrate Conc.) Check_Compound->Check_Assay Check_Cells Examine Cell Culture (Passage #, Contamination) Check_Assay->Check_Cells Check_Pipetting Validate Liquid Handling Check_Cells->Check_Pipetting

Caption: A logical flow for troubleshooting inconsistent experimental results.

signaling_pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylation->Cellular_Response

Caption: A simplified signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Mitigating CRA-026440 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce the cytotoxicity of CRA-026440 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs). Its primary mechanism of action involves the inhibition of various HDAC isozymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, at nanomolar concentrations. This inhibition leads to the accumulation of acetylated histones and α-tubulin in cancer cells, which in turn results in the inhibition of tumor cell growth and the induction of apoptosis.[1]

Q2: I am observing high levels of cytotoxicity in my cell line when treated with this compound. What are the common causes?

High cytotoxicity from this compound, like other HDAC inhibitors, can stem from several factors:

  • On-target cytotoxicity: The intended mechanism of action, apoptosis induction in cancer cells, is a form of cytotoxicity.[1]

  • Dose and exposure time: Cytotoxicity is often dose- and time-dependent. High concentrations or prolonged exposure can lead to excessive cell death, even in cancer cell lines.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors.

  • Off-target effects: As a hydroxamic acid-based inhibitor, this compound may have off-target effects that contribute to cytotoxicity.[2][3]

  • Oxidative stress: HDAC inhibitors have been shown to induce the production of reactive oxygen species (ROS), which can lead to cellular damage and death.[4][5]

  • Induction of different cell death pathways: Besides apoptosis, HDAC inhibitors can also induce other forms of programmed cell death such as autophagy and necroptosis.[6][7]

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

Several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Optimize Concentration and Exposure Time: This is the most critical step. Perform a dose-response and time-course experiment to determine the lowest effective concentration of this compound that achieves the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help reduce cell death.

  • Modulate Apoptosis Pathways: To understand the contribution of apoptosis to the observed cytotoxicity, you can consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK. However, be aware that this may interfere with the intended anti-cancer effect if apoptosis is the desired outcome.

  • Ensure Optimal Cell Culture Conditions: Healthy and unstressed cells are generally more resistant to drug-induced toxicity. Maintain optimal cell culture conditions, including media, serum, and incubator settings.

  • Consider Pulsed Dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., treat for a few hours, then replace with fresh media) may allow cells to recover while still achieving the desired on-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Excessive cell death even at low concentrations High sensitivity of the cell line.Perform a thorough dose-response curve starting from very low (picomolar) concentrations to determine the IC50 value for your specific cell line.
Suboptimal cell health.Ensure cells are in the logarithmic growth phase and are not overly confluent. Check for mycoplasma contamination.
Inconsistent results between experiments Variability in drug preparation.Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Inconsistent cell seeding density.Use a consistent number of cells for each experiment and ensure even cell distribution in multi-well plates.
Cytotoxicity observed in non-cancerous cell lines Off-target effects.Use the lowest effective on-target concentration. Consider using a structurally different HDAC inhibitor to confirm that the desired phenotype is due to on-target inhibition.
On-target effects in normal cells.Some non-cancerous cells may also be sensitive to HDAC inhibition. Characterize the cytotoxic response and consider the therapeutic window.

Quantitative Data Summary

The following table summarizes typical in vitro concentration ranges for well-characterized hydroxamic acid-based HDAC inhibitors. These can serve as a starting point for optimizing experiments with this compound.

Compound Cell Line Assay IC50 / Effective Concentration Reference
Trichostatin AHCT116HDAC-Glo I/II0.02 µM (1 hr) - 0.29 µM (18 hr)[8]
Vorinostat (SAHA)HCT116HDAC-Glo I/II~0.77 µM[8]
Vorinostat (SAHA)SH-SY5YCell Viability~1-10 µM (96 hr)[9]
BelinostatVariousCytotoxicityLow micromolar[10]
PanobinostatVariousCytotoxicityNanomolar to low micromolar[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability following treatment with this compound.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include untreated and vehicle-only controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

G cluster_0 This compound This compound HDACs HDACs This compound->HDACs inhibition ROS Production ROS Production This compound->ROS Production induces Histone Acetylation Histone Acetylation HDACs->Histone Acetylation deacetylation Gene Expression Changes Gene Expression Changes Histone Acetylation->Gene Expression Changes Apoptosis Apoptosis Gene Expression Changes->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity ROS Production->Cytotoxicity

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

G cluster_1 Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis

Caption: General experimental workflow for assessing cytotoxicity.

G cluster_2 High Cytotoxicity High Cytotoxicity Dose Dependent? Dose Dependent? High Cytotoxicity->Dose Dependent? Time Dependent? Time Dependent? Dose Dependent?->Time Dependent? No Optimize Concentration Optimize Concentration Dose Dependent?->Optimize Concentration Yes Optimize Exposure Time Optimize Exposure Time Time Dependent?->Optimize Exposure Time Yes Assess Oxidative Stress Assess Oxidative Stress Time Dependent?->Assess Oxidative Stress No Assess Apoptosis Assess Apoptosis Assess Oxidative Stress->Assess Apoptosis

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Technical Support Center: Overcoming Resistance to CB-5083 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the p97 inhibitor, CB-5083, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CB-5083?

A1: CB-5083 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of the D2 ATPase domain of the p97/VCP (Valosin-Containing Protein) AAA ATPase.[1] Inhibition of p97 disrupts protein homeostasis by blocking the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[2] This leads to the accumulation of polyubiquitinated and misfolded proteins, inducing irresolvable proteotoxic stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[2][3][4]

Q2: My cancer cell line has developed resistance to CB-5083. What are the likely causes?

A2: The primary mechanism of acquired resistance to CB-5083 is the development of mutations in the VCP gene, which encodes the p97 protein.[1][5] These mutations are frequently found in the D1-D2 linker region or the D2 ATPase domain of p97.[5][6] Specific reported mutations conferring resistance include E470K/D, P472L, Q473P, V474A, N660K, and T688A.[5][6][7] These mutations can alter the binding affinity of CB-5083 to the D2 domain or enhance the intrinsic ATPase activity of p97, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[5][6]

Q3: How can I confirm if my cell line has developed resistance due to p97 mutations?

A3: To confirm resistance mediated by p97 mutations, you can perform the following:

  • Cell Viability Assays: Compare the IC50 value of CB-5083 in your resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.[1]

  • Sanger Sequencing: Sequence the coding region of the VCP gene in your resistant and parental cell lines to identify any mutations.[1]

  • Western Blot Analysis: Assess the activation of UPR markers (e.g., ATF4, CHOP) in response to CB-5083 treatment. Resistant cells will likely show a diminished UPR response compared to parental cells at the same drug concentration.[1][5]

Q4: Are there alternative inhibitors I can use to overcome CB-5083 resistance?

A4: Yes, several alternative p97 inhibitors with different mechanisms of action have been shown to be effective against CB-5083-resistant cells. These include:

  • Allosteric Inhibitors: NMS-873 and UPCDC-30245 are allosteric inhibitors of p97 that bind to a different site than ATP-competitive inhibitors like CB-5083. They have been shown to be potent against cell lines with mutations that confer resistance to CB-5083.[5]

  • Covalent Inhibitors: A covalent p97 inhibitor, PPA, has been identified that can overcome resistance to both CB-5083 and NMS-873.[8][9]

Q5: Can combination therapies be used to overcome CB-5083 resistance?

A5: Combining CB-5083 with other anti-cancer agents is a promising strategy. Preclinical studies have shown that CB-5083 can act synergistically with proteasome inhibitors (e.g., bortezomib) in multiple myeloma models, including those with existing resistance to proteasome inhibitors.[4][10] This is due to the distinct but complementary mechanisms of targeting the protein homeostasis pathway.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No significant difference in IC50 value between parental and suspected resistant cell line. Incomplete development of resistance.Continue the resistance induction protocol with gradually increasing concentrations of CB-5083.[3]
Assay variability.Ensure consistent cell seeding density and drug treatment duration. Use a positive control for resistance if available.
Difficulty in generating a CB-5083 resistant cell line. Sub-optimal initial drug concentration.Start the selection process with the experimentally determined IC50 of the parental cell line.[11]
Insufficient recovery time between treatments.Allow surviving cells to repopulate to at least 70-80% confluency before the next round of drug exposure.[3]
Weak or no induction of UPR markers (ATF4, CHOP) via Western blot in parental cells after CB-5083 treatment. Insufficient drug concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal conditions for UPR induction in your cell line.[12]
Poor antibody quality.Use validated antibodies for UPR markers and include a positive control for ER stress, such as thapsigargin or tunicamycin.[4][12]
Sanger sequencing of the VCP gene does not reveal any mutations in the resistant cell line. Resistance mechanism is not mutation-based.Investigate other potential resistance mechanisms, such as drug efflux pump overexpression or alterations in downstream signaling pathways.
Low percentage of mutant cells in the population.Perform clonal selection of the resistant population to isolate highly resistant clones for sequencing.

Quantitative Data Summary

Table 1: IC50 Values of CB-5083 in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer Typep97 MutationParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
HCT116Colon CancerT688A~0.5>10>20[5]
HCT116Colon CancerN660K~0.5>10>20[5]
HCT116Colon CancerD649A/T688A~0.5>10~30[5]
OVSAHOOvarian CancerE470K~0.4~4.0~10[5]

Table 2: Efficacy of Alternative p97 Inhibitors Against CB-5083 Resistant Cells

Cell Linep97 MutationCB-5083 IC50 (µM)NMS-873 IC50 (µM)UPCDC-30245 IC50 (µM)PPA IC50 (µM)Reference
HCT116 (Parental)Wild-Type~0.5~1.0~2.02.7[5][8]
HCT116 (CB-R)D649A/T688A>15~0.5~0.5Not Reported[5]
HCT116 (CB-R)Various>10Not ReportedNot Reported~2.7[8]

Experimental Protocols

Protocol 1: Generation of CB-5083 Resistant Cell Lines

This protocol describes a method for generating CB-5083 resistant cancer cell lines through continuous exposure to escalating drug concentrations.[1][3][11]

  • Determine Parental IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the 72-hour IC50 of CB-5083 for the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing CB-5083 at the IC50 concentration.

  • Recovery: When the majority of cells have died, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and proliferate to 70-80% confluency.

  • Dose Escalation: Passage the recovered cells and re-expose them to a 1.5 to 2-fold higher concentration of CB-5083.

  • Repeat Cycles: Repeat the cycle of drug exposure and recovery, gradually increasing the CB-5083 concentration.

  • Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. A resistant cell line is typically considered established when it exhibits a stable, at least 10-fold increase in IC50 compared to the parental line.

  • Maintenance: Maintain the established resistant cell line in a medium containing a maintenance concentration of CB-5083 (e.g., the final selection concentration) to ensure the stability of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol details the use of an MTT assay to measure cell viability and determine the IC50 of p97 inhibitors.[5][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of CB-5083 or other inhibitors in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[7]

Protocol 3: Western Blot Analysis of UPR Markers

This protocol outlines the procedure for detecting key UPR markers by Western blotting following CB-5083 treatment.[4][6][12]

  • Cell Treatment and Lysis: Plate cells and treat with CB-5083 at the desired concentration and for the appropriate duration (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against UPR markers. Recommended antibodies and starting dilutions include:

    • ATF4 (1:1000)

    • CHOP (1:500 - 1:1000)[4]

    • BiP/GRP78 (1:1000)[4]

    • Phospho-PERK (1:1000)

    • Spliced XBP1 (XBP1s) (1:1000)[4]

    • GAPDH or β-actin (1:5000) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

Protocol 4: Sanger Sequencing of the VCP Gene

This protocol provides a general workflow for identifying mutations in the VCP gene.

  • Genomic DNA Extraction: Extract genomic DNA from both the parental and CB-5083 resistant cell lines using a commercial kit.

  • PCR Amplification: Design primers that flank the known mutation hotspot regions of the VCP gene (e.g., the D1-D2 linker and the D2 domain). Perform PCR to amplify these regions from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing Reaction: Perform cycle sequencing reactions using the purified PCR products as templates and the same primers used for amplification.

  • Capillary Electrophoresis: Analyze the sequencing reaction products by capillary electrophoresis on an automated DNA sequencer.

  • Sequence Analysis: Align the sequencing data from the resistant cell line with the data from the parental cell line and a reference VCP sequence to identify any mutations.

Visualizations

CB5083_Signaling_Pathway cluster_p97_inhibition p97 Inhibition Effects cluster_UPR UPR Activation CB5083 CB-5083 p97 p97/VCP (D2 Domain) CB5083->p97 Inhibits Ub_Proteins Polyubiquitinated Proteins ERAD ERAD Pathway p97->ERAD Required for UPR Unfolded Protein Response (UPR) p97->UPR Accumulation of misfolded proteins induces Ub_Proteins->ERAD Proteasome Proteasome ERAD->Proteasome ATF4 ATF4 UPR->ATF4 Activates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: CB-5083 signaling pathway leading to apoptosis.

Resistance_Workflow start Cancer Cell Line Becomes Resistant to CB-5083 viability_assay Perform Cell Viability Assay (e.g., MTT) start->viability_assay ic50_check Significant Increase in IC50? viability_assay->ic50_check sanger_sequencing Sanger Sequence VCP Gene ic50_check->sanger_sequencing Yes western_blot Western Blot for UPR Markers ic50_check->western_blot Yes other_mechanisms Investigate Other Resistance Mechanisms ic50_check->other_mechanisms No mutation_check Mutation Identified? sanger_sequencing->mutation_check alternative_inhibitor Test Alternative Inhibitors (e.g., NMS-873, PPA) mutation_check->alternative_inhibitor Yes mutation_check->other_mechanisms No upr_check Diminished UPR? western_blot->upr_check upr_check->alternative_inhibitor Yes upr_check->other_mechanisms No

Caption: Workflow for investigating CB-5083 resistance.

Overcoming_Resistance cluster_resistance CB-5083 Resistance cluster_solutions Strategies to Overcome Resistance resistance_node CB-5083 Resistant Cancer Cell (p97 Mutation) allosteric Allosteric p97 Inhibitors (e.g., NMS-873) resistance_node->allosteric Circumvents ATP-competitive resistance covalent Covalent p97 Inhibitors (e.g., PPA) resistance_node->covalent Binds differently combo Combination Therapy (e.g., + Proteasome Inhibitor) resistance_node->combo Synergistic effect

Caption: Strategies for overcoming CB-5083 resistance.

References

CRA-026440 stability in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is intended for researchers, scientists, and drug development professionals using CRA-026440 in their experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and stability of this compound in your cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: It is recommended to use dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound. Ensure the DMSO is high-purity and sterile to avoid introducing contaminants into your cell cultures.

Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A: To minimize any potential solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). Many standard protocols recommend maintaining a final DMSO concentration of 0.1% or lower. It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without this compound.

Q3: What are the primary factors that can affect the stability of this compound in cell culture medium?

A: Several factors can influence the stability of a compound in cell culture media.[1] Key factors include the pH of the medium (typically 7.2-7.4), the incubation temperature (usually 37°C), and the presence of media components like amino acids, vitamins, and metal ions that can interact with the compound.[1] Additionally, enzymes from serum supplementation (e.g., esterases and proteases) or from the cells themselves can metabolize the compound.[1] Exposure to light and oxygen can also lead to photodegradation and oxidative degradation, respectively.[1]

Q4: How should I store the stock solution of this compound?

A: Stock solutions should be aliquoted into small, tightly sealed vials and stored at -20°C or colder to minimize degradation. It is advisable to use freshly prepared solutions or to use them within one month of preparation.[2] Repeated freeze-thaw cycles should be avoided as they can degrade the compound.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitate forms when diluting the stock solution into the medium. The concentration of this compound may be exceeding its solubility limit in the aqueous medium.- Try using a lower final concentration of the compound. - Instead of a single dilution, perform serial dilutions in pre-warmed (37°C) medium. - Add the compound dropwise while gently vortexing to aid dissolution.[1]
Inconsistent or lower-than-expected activity in cell-based assays. The compound may be degrading in the cell culture medium over the course of the experiment.[3]- Perform a stability assessment by incubating this compound in the cell culture medium (without cells) for the duration of your experiment and measure its concentration at different time points using LC-MS.[3] - Consider the possibility of cellular metabolism by comparing the compound's stability in the presence and absence of cells.[3]
High variability between experimental replicates. This could be due to inconsistent sample handling, incomplete solubilization of the compound, or issues with the analytical method.[1][2]- Ensure uniform mixing of the medium and precise timing for sample collection.[1] - Visually inspect stock solutions for any precipitate before use.[1] - If using an analytical method like LC-MS, ensure it is validated for linearity, precision, and accuracy.[1]
Compound seems to disappear from the medium, but no degradation products are detected. The compound may be binding to the plastic surfaces of the cell culture plates or pipette tips.[2]- Use low-protein-binding plasticware. - Include a control experiment without cells to assess the extent of non-specific binding.[2]

Stability of this compound in Cell Culture Medium

The stability of this compound was assessed in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and without serum over a 48-hour period at 37°C. The concentration of the parent compound was monitored by LC-MS at various time points.

Time (hours)Concentration in DMEM + 10% FBS (% Remaining)Concentration in DMEM without FBS (% Remaining)
0100100
298.595.2
496.290.8
892.585.3
2481.070.1
4865.855.4

Note: This data is for illustrative purposes and represents a hypothetical stability profile for this compound.

Experimental Protocols

Protocol for Assessing Compound Stability in Cell Culture Medium

This protocol provides a general method for determining the stability of this compound in cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • High-purity DMSO

  • Cell culture medium (e.g., DMEM), with and without 10% FBS

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates

  • Incubator (37°C, 5% CO₂)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium (both with and without serum) to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • Aliquot Samples: Dispense 1 mL of the spiked media into triplicate wells of a 24-well plate for each condition.

  • Time Zero (T=0) Sample: Immediately after spiking, collect a 100 µL aliquot from each condition. This will serve as the T=0 time point.

  • Incubation: Place the plates in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.

  • Sample Processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard.[2] This will precipitate proteins and extract the compound. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point by normalizing the peak area of the compound to that of the internal standard and comparing it to the T=0 sample.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that this compound may inhibit. In this model, this compound acts as an inhibitor of the kinase "Kinase B," thereby preventing the phosphorylation of "Protein X" and blocking downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Protein_X Protein X Kinase_B->Protein_X Phosphorylation Transcription_Factor Transcription Factor Protein_X->Transcription_Factor Activation This compound This compound This compound->Kinase_B Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the workflow for assessing the stability of this compound in cell culture medium.

G Start Start Prepare_Stock Prepare 10 mM Stock of this compound in DMSO Start->Prepare_Stock Spike_Medium Spike Pre-warmed Medium to 10 µM Prepare_Stock->Spike_Medium Aliquot Aliquot into Triplicate Wells Spike_Medium->Aliquot T0_Sample Collect T=0 Sample Aliquot->T0_Sample Incubate Incubate at 37°C Aliquot->Incubate Process_Samples Protein Precipitation & Compound Extraction T0_Sample->Process_Samples Time_Points Collect Samples at 2, 4, 8, 24, 48h Incubate->Time_Points Time_Points->Process_Samples LCMS_Analysis Analyze by LC-MS Process_Samples->LCMS_Analysis Data_Analysis Calculate % Remaining vs. T=0 LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound stability.

References

Interpreting unexpected results with CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the novel kinase inhibitor, CRA-026440. The information is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the novel kinase, Kinase-X. It is designed to target the enzyme's active site, thereby blocking downstream signaling pathways implicated in disease progression.

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols provided with the compound.

Q3: Is this compound selective for Kinase-X?

A3: While this compound has been designed for high selectivity towards Kinase-X, some off-target effects on closely related kinases have been observed at higher concentrations. Please refer to the kinase profiling data for more information.

Q4: What are the expected phenotypic effects of this compound in cancer cell lines?

A4: In sensitive cancer cell lines, treatment with this compound is expected to induce cell cycle arrest at the G1/S phase and promote apoptosis. The magnitude of these effects can vary depending on the cell line's genetic background and dependence on the Kinase-X signaling pathway.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell viability assays.

Q: We are observing significant variability in the IC50 values for this compound across repeat experiments in the same cell line. What could be the cause?

A: Inconsistent IC50 values can stem from several factors. Here are some common causes and troubleshooting steps:

  • Compound Stability: Ensure that the this compound stock solution is being stored correctly and that the number of freeze-thaw cycles is minimized. Degradation of the compound can lead to a loss of potency.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number for your experiments. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation time with the compound, and the concentration of serum in the culture medium. Serum proteins can bind to the compound, reducing its effective concentration.

  • DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).

Issue 2: Lack of downstream signaling inhibition despite evidence of target engagement.

Q: We have confirmed that this compound binds to Kinase-X, but we do not observe the expected decrease in the phosphorylation of its downstream substrate. Why might this be happening?

A: This discrepancy can be due to several reasons related to the complexity of cellular signaling pathways:

  • Redundant Signaling Pathways: There may be parallel signaling pathways that can compensate for the inhibition of Kinase-X, leading to the continued phosphorylation of the downstream target.

  • Feedback Mechanisms: Inhibition of Kinase-X could trigger a feedback loop that activates other kinases, which in turn phosphorylate the same substrate.

  • Subcellular Localization: Ensure that this compound can reach the subcellular compartment where Kinase-X and its substrate are located.

  • Experimental Timing: The kinetics of dephosphorylation can be rapid. It is advisable to perform a time-course experiment to determine the optimal time point for observing the effect.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Kinase TargetIC50 (nM)
Kinase-X 5
Kinase-Y250
Kinase-Z>1000

Table 2: Effect of this compound on Cell Viability in Various Cancer Cell Lines

Cell LineIC50 (µM)
Cell Line A0.1
Cell Line B1.5
Cell Line C>10

Experimental Protocols

Protocol 1: Western Blot for Phospho-Substrate Analysis

  • Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phospho-substrate and total substrate overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase-X Kinase-X Substrate Substrate Kinase-X->Substrate Phosphorylation Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Transcription Factor Transcription Factor CRA-02644e40 This compound CRA-02644e40->Kinase-X Inhibition Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Survival Survival Gene Expression->Survival

Caption: Simplified signaling pathway of Kinase-X and the inhibitory action of this compound.

G cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo cluster_2 Phase 3: Pre-clinical Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Pharmacokinetics Pharmacokinetics Cell-Based Assay->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies

Caption: High-level experimental workflow for the preclinical development of this compound.

G Start Start Unexpected Result Unexpected Result Start->Unexpected Result Check Compound Integrity Check Compound Integrity Unexpected Result->Check Compound Integrity Is the compound stable? Review Protocol Review Protocol Check Compound Integrity->Review Protocol Yes Contact Support Contact Support Check Compound Integrity->Contact Support No Validate Reagents Validate Reagents Review Protocol->Validate Reagents Protocol is correct Redesign Experiment Redesign Experiment Review Protocol->Redesign Experiment Protocol error found Consult Literature Consult Literature Validate Reagents->Consult Literature Reagents are valid Validate Reagents->Redesign Experiment Reagent issue found Consult Literature->Redesign Experiment New insights gained Consult Literature->Contact Support No clear explanation

Caption: A logical troubleshooting workflow for addressing unexpected experimental outcomes.

Technical Support Center: CRA-026440 and Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is for research purposes only.

Initial Clarification: Publicly available research identifies CRA-026440 as a potent, broad-spectrum hydroxamic acid-based histone deacetylase (HDAC) inhibitor, not a kinase inhibitor.[1] HDACs and kinases are distinct enzyme classes that regulate cellular processes through different mechanisms: HDACs remove acetyl groups from proteins, while kinases transfer phosphate groups. This guide will first address this compound in its known capacity as an HDAC inhibitor and then provide a comprehensive guide for minimizing off-target effects for researchers working with kinase inhibitors.

Part 1: Understanding this compound as an HDAC Inhibitor

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a broad-spectrum inhibitor of HDAC enzymes.[1] It potently inhibits the activity of multiple HDAC isoenzymes, leading to an accumulation of acetylated histones and other proteins, which can result in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][2]

Q2: What are the known off-target effects of this compound? A2: As a broad-spectrum HDAC inhibitor, this compound's "off-target" effects are primarily related to the inhibition of multiple HDAC isoforms beyond a single intended one. This can lead to a wide range of cellular effects due to the diverse roles of different HDACs.[1] Additionally, HDAC inhibitors can affect the acetylation status and function of non-histone proteins, including transcription factors and chaperone proteins, which can contribute to its biological activity and potential off-target effects.[3]

Q3: We are observing unexpected phenotypes in our cell-based assays with this compound. How can we determine the cause? A3: Unexpected phenotypes when using a broad-spectrum inhibitor like this compound are common due to its wide-ranging effects on gene expression and protein function. To investigate, consider the following:

  • Dose-Response Analysis: Ensure you are using the lowest effective concentration to minimize effects from inhibiting less sensitive HDAC isoforms.

  • Proteomic Analysis: Perform proteomics to assess global changes in protein acetylation and expression to identify affected pathways.

  • Use of Isoform-Specific Inhibitors: Compare the phenotype induced by this compound with that of more isoform-selective HDAC inhibitors to narrow down the responsible HDAC(s).

Troubleshooting Guide for this compound Experiments
Problem Possible Cause Suggested Solution
Inconsistent anti-proliferative effects across different cell lines. Cell lines have varying expression levels of different HDAC isoforms, leading to differential sensitivity.Characterize the HDAC isoform expression profile of your cell lines. Correlate sensitivity with the expression of specific HDACs that are potently inhibited by this compound.
Observed phenotype does not match published data. Differences in experimental conditions (e.g., cell density, passage number, media supplements) can alter cellular responses to HDAC inhibition.Standardize your cell culture and treatment protocols. Verify the doubling time of your cell lines, as this can impact the outcome of proliferation assays.[1]
Difficulty correlating in vitro GI50 with in vivo efficacy. Pharmacokinetic properties of this compound show that its concentration and persistence can be significantly different in tumor tissue compared to plasma.[1]When possible, measure the concentration of this compound directly in tumor xenografts to better correlate drug exposure with its biological effects.[1]

Part 2: General Guide to Minimizing Off-Target Kinase Inhibition

This section provides general guidance for researchers working with kinase inhibitors to help identify and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: Why do kinase inhibitors often have off-target effects? A1: The primary cause of off-target effects for many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[4] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity can be challenging.[4]

Q2: How can I proactively identify potential off-target kinases for my inhibitor? A2: A common and effective approach is to perform a kinase selectivity profile, screening your inhibitor against a large panel of kinases.[5] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[5] Chemical proteomics is another method to identify protein interactions, including off-target kinases.[5]

Q3: I'm observing a cellular phenotype that doesn't seem related to the known function of the target kinase. How can I confirm an off-target effect? A3: This is a strong indicator of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[5][6] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[5]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects? A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[5] It is also recommended to use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is consistent.[4] If both inhibitors produce the same effect, it is more likely to be an on-target effect.[4]

Data Presentation: Example Kinase Selectivity Profiles

The following tables illustrate how to present kinase selectivity data for a hypothetical inhibitor, "Compound X."

Table 1: Primary Targets and Key Off-Targets of Compound X

Kinase TargetIC50 (nM)Assay Type
Target Kinase A (On-Target) 5 Biochemical
Target Kinase B (On-Target) 12 Biochemical
Off-Target Kinase C85Biochemical
Off-Target Kinase D250Biochemical
Off-Target Kinase E>1000Biochemical

Table 2: Cellular Activity of Compound X

Cell LineTarget(s) ExpressedGI50 (nM)Notes
Cell Line 1Target Kinase A255-fold shift from biochemical IC50, suggesting good cell permeability.
Cell Line 2Target Kinase B60
Cell Line 3Off-Target Kinase C400Off-target activity observed at higher concentrations.

Mandatory Visualizations

Fig. 1: On-Target vs. Off-Target Inhibition cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Inhibitor X B Target Kinase A->B Binds & Inhibits C Substrate B->C Inhibition of Phosphorylation D On-Target Effect (e.g., Apoptosis) C->D E Inhibitor X F Off-Target Kinase E->F Binds & Inhibits G Unrelated Substrate F->G Inhibition of Phosphorylation H Off-Target Effect (e.g., Toxicity) G->H

Fig. 1: On-Target vs. Off-Target Inhibition

Fig. 2: Workflow for Identifying Off-Target Effects A Observe Unexpected Phenotype B Perform Dose-Response Analysis A->B C Kinome-Wide Selectivity Screen B->C E Validate with Structurally Unrelated Inhibitor B->E D Identify Potential Off-Targets C->D F Perform Rescue Experiment with Resistant Mutant D->F G Confirm On-Target Effect E->G Phenotype Persists H Confirm Off-Target Effect E->H Phenotype Disappears F->G Phenotype Rescued F->H Phenotype Persists

Fig. 2: Workflow for Identifying Off-Target Effects

Fig. 3: Troubleshooting Logic for Unexpected Results start Unexpected Result Observed q1 Is the effect dose-dependent? start->q1 ans_yes1 Proceed with investigation q1->ans_yes1 Yes ans_no1 Result may be an artifact. Check experimental setup. q1->ans_no1 No q2 Does a different inhibitor of the same target cause the same effect? ans_yes2 Likely On-Target Effect q2->ans_yes2 Yes ans_no2 Potential Off-Target Effect q2->ans_no2 No q3 Does a resistant mutant rescue the phenotype? ans_yes3 Confirmed On-Target Effect q3->ans_yes3 Yes ans_no3 Confirmed Off-Target Effect q3->ans_no3 No ans_yes1->q2 ans_yes2->q3 ans_no2->q3

Fig. 3: Troubleshooting Logic for Unexpected Results
Experimental Protocols

Protocol 1: General Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This protocol is a generalized method to determine the IC50 of an inhibitor against a purified kinase.

  • Objective: To quantify the concentration at which an inhibitor reduces kinase activity by 50%.

  • Materials:

    • Purified kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test inhibitor (e.g., Compound X)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader (luminometer)

  • Procedure:

    • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM.

    • Assay Setup: Add the kinase, substrate, and inhibitor to a 384-well plate.[7] Include a positive control (no inhibitor) and a negative control (no kinase).

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.[7] The concentration of ATP should be at or near its Km for the specific kinase.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[7]

    • Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)

This protocol provides a method to confirm that the inhibitor binds to its intended target in a live-cell environment.

  • Objective: To measure the binding of an inhibitor to a target kinase within living cells.

  • Materials:

    • Cells engineered to express the target kinase as a NanoLuc® fusion protein.

    • NanoBRET™ fluorescent tracer that binds to the target kinase.

    • Test inhibitor.

    • Multi-well plates suitable for cell culture.

    • Luminometer capable of measuring BRET signals.

  • Procedure:

    • Cell Plating: Seed the engineered cells in a multi-well plate at an appropriate density.[5]

    • Compound Treatment: Add serial dilutions of the kinase inhibitor to the cells.[5]

    • Tracer Addition: Add the NanoBRET™ fluorescent tracer.[5]

    • Signal Measurement: Incubate and then measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[5]

    • Data Analysis: The binding of the inhibitor to the kinase will displace the tracer, leading to a decrease in the BRET signal.[5] Plot the BRET signal against the inhibitor concentration to determine the IC50 value for target engagement in live cells.[5]

References

Validation & Comparative

Comparing CRA-026440 with other p97 inhibitors like NMS-873

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on CRA-026440

Initial searches for the compound this compound in the context of p97 inhibition have revealed that this compound is, in fact, a potent, broad-spectrum histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] Its mechanism of action centers on the chelation of the active site Zinc(II) in HDAC enzymes via its phenyl hydroxamic acid group.[1][6] As this compound does not target the p97 ATPase, a direct comparison with p97 inhibitors falls outside the scope of comparing like-for-like therapeutic agents.

Therefore, this guide will provide a detailed comparison between two well-characterized and clinically relevant p97 inhibitors with distinct mechanisms of action: the allosteric inhibitor NMS-873 and the ATP-competitive inhibitor CB-5083 . This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of their respective pharmacological profiles, supported by experimental data.

Introduction to p97 and Its Inhibition as a Therapeutic Strategy

Valosin-containing protein (p97), also known as VCP, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[7] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures, targeting them for degradation by the proteasome. This activity is central to numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy. Given the reliance of cancer cells on robust protein quality control mechanisms to cope with high rates of protein synthesis and accumulation of misfolded proteins, p97 has emerged as a promising target for cancer therapy.

Inhibition of p97 disrupts these vital cellular processes, leading to an accumulation of poly-ubiquitinated proteins and unresolved proteotoxic stress.[8] This triggers the unfolded protein response (UPR), which, when overwhelmed, activates apoptotic pathways, leading to cancer cell death.[8] The two main strategies for inhibiting p97 ATPase activity involve allosteric inhibition and direct competition with ATP binding.

Overview of NMS-873 and CB-5083

NMS-873 is a potent and selective allosteric inhibitor of p97.[9][10][11] It binds to a site at the interface of the D1 and D2 ATPase domains, stabilizing an inactive conformation of the p97 hexamer. This non-competitive inhibition mechanism disrupts the catalytic cycle of p97.

CB-5083 is a first-in-class, potent, and orally bioavailable ATP-competitive inhibitor of p97.[12][13] It directly competes with ATP for binding to the D2 ATPase domain, thereby preventing the hydrolysis of ATP required for p97's segregase activity.[14]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key quantitative data for NMS-873 and CB-5083, providing a side-by-side comparison of their biochemical and cellular activities.

Parameter NMS-873 CB-5083 References
Mechanism of Action Allosteric, Non-competitiveATP-competitive[15]
Binding Site D1-D2 domain interfaceD2 ATPase domain[14]
IC50 (Biochemical) 30 nM11 nM[7][9][11]

Table 1: Biochemical Properties of NMS-873 and CB-5083. This table outlines the fundamental biochemical characteristics of the two p97 inhibitors.

Cell Line NMS-873 IC50 (µM) CB-5083 IC50 (µM) References
HCT116 (Colon)0.4~0.3 (from similar studies)[9][10]
HeLa (Cervical)0.7Not specified[9][10]
A549 (Lung)Not specified0.68[12][14]
RPMI-8226 (Multiple Myeloma)Not specified~1.0[16]
Osteosarcoma Cell LinesNot specified0.33 - 1.03[17]
Various Hematological and Solid Tumors0.08 - 2.0Not specified[9][10]

Table 2: Anti-proliferative Activity of NMS-873 and CB-5083 in Cancer Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) for cell viability across a range of human cancer cell lines.

Signaling Pathways and Mechanisms of Action

The inhibition of p97 by NMS-873 and CB-5083, despite their different binding mechanisms, converges on the disruption of protein homeostasis, leading to the activation of the Unfolded Protein Response (UPR) and eventual apoptosis.

p97_inhibition_pathway cluster_p97 p97 Hexamer cluster_inhibitors Inhibitors p97 p97 ATPase Cycle ADP ADP + Pi p97->ADP Hydrolysis Segregase_Activity Protein Disaggregation and Extraction p97->Segregase_Activity ERAD ER-associated Degradation (ERAD) UPR Unfolded Protein Response (UPR) p97->UPR Inhibition leads to proteotoxic stress ATP ATP ATP->p97 Binds to D2 domain NMS-873 NMS-873 (Allosteric) NMS-873->p97 Binds to D1-D2 interface CB-5083 CB-5083 (ATP-competitive) CB-5083->p97 Competes with ATP at D2 domain Ub-Protein Ubiquitinated Substrate Ub-Protein->p97 Proteasome Proteasomal Degradation Segregase_Activity->Proteasome ERAD->p97 Apoptosis Apoptosis UPR->Apoptosis

Caption: p97 Inhibition and Downstream Cellular Consequences.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of NMS-873 and CB-5083.

p97 ATPase Activity Assay (Luminescence-based)

This protocol is adapted from methods used to determine the IC50 values of p97 inhibitors by measuring ATP consumption.[6]

  • Reagents and Materials:

    • Purified recombinant human p97 protein

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA

    • ATP solution (e.g., 0.5 µM)

    • Test compounds (NMS-873, CB-5083) dissolved in DMSO

    • Kinase-Glo® Plus reagent

    • 96-well solid white multi-well plates

  • Procedure:

    • Dispense 20 µL of 2.5x assay buffer into each well of a 96-well plate.

    • Add 10 µL of purified p97 protein to each well (except for blank controls, which receive elution buffer).

    • Add 10 µL of test compound at various concentrations or DMSO (vehicle control) to the appropriate wells.

    • Incubate the plate at room temperature for 60 minutes to allow for compound binding.

    • Initiate the reaction by adding 10 µL of ATP solution to each well and mix.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of Kinase-Glo® Plus reagent to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature in the dark.

    • Read the luminescence using a microplate reader. The luminescent signal is inversely proportional to the ATPase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter sigmoidal curve using appropriate software.

Cell Viability Assay (ATP-based)

This protocol measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11][18]

  • Reagents and Materials:

    • Cancer cell lines (e.g., HCT116, A549)

    • Complete culture medium

    • Test compounds (NMS-873, CB-5083)

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent

    • 384-well white clear-bottom plates

  • Procedure:

    • Seed cells at an appropriate density (e.g., 1,600 cells per well) in 384-well plates and incubate for 24 hours.

    • Treat the cells with a serial dilution of the test compounds (typically in duplicate or triplicate).

    • Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to untreated controls.

    • Determine the IC50 values using a non-linear regression analysis.

Western Blot Analysis for UPR Markers

This protocol is used to detect the induction of the Unfolded Protein Response (UPR) by analyzing the expression of key marker proteins.[19][20][21]

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds (NMS-873, CB-5083)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-CHOP, anti-BiP, anti-phospho-eIF2α)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the p97 inhibitors for a specified time (e.g., 8 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Prepare protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of p97 inhibitors.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (p97 ATPase Activity) Cell_Viability Cell Viability Assays (e.g., HCT116, A549) Biochemical_Assay->Cell_Viability Determine IC50 Mechanism_Validation Mechanism of Action (Western Blot for UPR) Cell_Viability->Mechanism_Validation Confirm target engagement Xenograft_Model Xenograft Tumor Model (e.g., HCT116 in nude mice) Mechanism_Validation->Xenograft_Model Select promising candidates Pharmacodynamics Pharmacodynamic Analysis (Biomarker modulation in tumors) Xenograft_Model->Pharmacodynamics Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Pharmacodynamics->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Compound_Synthesis Compound Synthesis (NMS-873, CB-5083) Compound_Synthesis->Biochemical_Assay

Caption: Preclinical Evaluation Workflow for p97 Inhibitors.

Overcoming Drug Resistance

A significant advantage of developing inhibitors with different mechanisms of action is the potential to overcome acquired drug resistance. Studies have shown that cancer cells resistant to the ATP-competitive inhibitor CB-5083 remain sensitive to the allosteric inhibitor NMS-873.[15][22][23] This suggests that allosteric inhibitors could be a valuable therapeutic option for patients who develop resistance to ATP-competitive p97 inhibitors.

Conclusion

Both NMS-873 and CB-5083 are potent inhibitors of p97 that induce cancer cell death through the disruption of protein homeostasis. They differ fundamentally in their mechanism of action, with NMS-873 acting as an allosteric, non-competitive inhibitor and CB-5083 as an ATP-competitive inhibitor. While both show promise as anti-cancer agents, the availability of inhibitors with distinct mechanisms provides a crucial strategy for circumventing potential drug resistance, highlighting the importance of continued research into diverse modes of p97 inhibition.

References

Navigating Resistance: A Comparative Analysis of p97 Inhibitors UPCDC-30245 and NMS-873 in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Initial inquiries for the compound CRA-026440 did not yield any publicly available information, preventing a direct comparison with UPCDC-30245. This guide therefore presents a comprehensive comparison between two distinct allosteric inhibitors of the AAA+ ATPase p97/VCP: UPCDC-30245 and NMS-873 . Both compounds have demonstrated efficacy in overcoming resistance to traditional ATP-competitive p97 inhibitors, such as CB-5083, a critical challenge in the development of novel cancer therapeutics. This document summarizes their performance in resistant cell lines, details the experimental methodologies used to generate the supporting data, and visualizes the key cellular pathways and workflows.

Executive Summary

p97 is a critical regulator of protein homeostasis, making it a compelling target for cancer therapy. However, the emergence of resistance to ATP-competitive inhibitors has highlighted the need for alternative mechanisms of inhibition. Allosteric inhibitors like UPCDC-30245 and NMS-873 offer a promising solution by binding to sites distinct from the ATP pocket, leading to unique cellular effects and the ability to circumvent common resistance mutations.

This guide reveals that while both UPCDC-30245 and NMS-873 are effective in cell lines resistant to the ATP-competitive inhibitor CB-5083, they exhibit different molecular mechanisms and cellular outcomes. UPCDC-30245 uniquely impacts endo-lysosomal degradation, while NMS-873 primarily disrupts the endoplasmic reticulum-associated degradation (ERAD) pathway.

Data Presentation: Performance in Resistant Cell Lines

The following tables summarize the anti-proliferative and biochemical activities of UPCDC-30245 and NMS-873 in comparison to the ATP-competitive inhibitor CB-5083 in both parental (sensitive) and CB-5083-resistant HCT116 human colon cancer cell lines.

CompoundHCT116 Parental IC₅₀ (μM)HCT116 CB-5083 Resistant (CB-R) IC₅₀ (μM)Fold Change in Resistance
CB-5083 ~0.3>30>100-fold
UPCDC-30245 ~1.0~1.0No significant change
NMS-873 ~0.5~0.5No significant change

Table 1: Anti-proliferative activity of p97 inhibitors in parental and CB-5083 resistant HCT116 cell lines. Data indicates that while HCT116 cells develop strong resistance to CB-5083, they remain sensitive to both allosteric inhibitors UPCDC-30245 and NMS-873.

CompoundWild-Type p97 ATPase IC₅₀ (nM)p97 D649A/T688A Mutant ATPase IC₅₀ (nM)Fold Change in Resistance
CB-5083 10>4000>400-fold
UPCDC-30245 300~300No significant change
NMS-873 26~26No significant change

Table 2: Biochemical inhibition of wild-type and CB-5083 resistant mutant p97 ATPase. The CB-5083 resistant cell line harbors a p97 double mutation (D649A/T688A) which renders the enzyme highly resistant to CB-5083, but not to the allosteric inhibitors.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds in cancer cell lines.

  • Cell Seeding: HCT116 parental and CB-5083 resistant cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the p97 inhibitors (e.g., CB-5083, UPCDC-30245, NMS-873) or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: The resulting data is normalized to the DMSO control, and IC₅₀ values are calculated by fitting the data to a four-parameter dose-response curve using graphing software.

p97 ATPase Inhibition Assay

This in vitro assay measures the ability of the compounds to inhibit the ATPase activity of purified p97 protein.[1]

  • Reaction Setup: The assay is performed in a 96-well plate. Purified wild-type or mutant p97 protein is diluted in an assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA, and 0.01% Triton X-100).[2]

  • Inhibitor Addition: Serial dilutions of the test compounds or DMSO are added to the wells containing the p97 enzyme and incubated for 15-30 minutes at room temperature.

  • Reaction Initiation: The ATPase reaction is initiated by the addition of ATP to a final concentration that is at or near the Km for p97 (e.g., 250 µM).[2]

  • Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at room temperature.[2]

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a malachite green-based colorimetric detection reagent (e.g., BIOMOL Green).[2] The absorbance is measured on a plate reader.

  • Data Analysis: The absorbance readings are converted to the amount of Pi produced. The percent inhibition is calculated relative to the DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Signaling Pathway and Workflow Diagrams

Signaling Pathways of p97 Inhibitors

p97_inhibitor_pathways cluster_cb5083 CB-5083 (ATP-Competitive) cluster_allosteric UPCDC-30245 & NMS-873 (Allosteric) cluster_upcdc30245 UPCDC-30245 cluster_nms873 NMS-873 cb5083 CB-5083 p97_atp_site p97 D2 ATP Pocket cb5083->p97_atp_site erad ERAD Inhibition p97_atp_site->erad Blocks ATPase Activity upr UPR Activation erad->upr apoptosis_cb Apoptosis upr->apoptosis_cb upcdc30245 UPCDC-30245 p97_allo_site_upc p97 Allosteric Site 1 upcdc30245->p97_allo_site_upc endo_lyso Endo-lysosomal Degradation Block p97_allo_site_upc->endo_lyso Conformational Change autophagy_dys Autophagy Dysregulation endo_lyso->autophagy_dys apoptosis_upc Apoptosis autophagy_dys->apoptosis_upc nms873 NMS-873 p97_allo_site_nms p97 Allosteric Site 2 nms873->p97_allo_site_nms erad_nms ERAD Inhibition p97_allo_site_nms->erad_nms Conformational Change upr_nms UPR Activation erad_nms->upr_nms apoptosis_nms Apoptosis upr_nms->apoptosis_nms

Caption: Distinct signaling pathways of ATP-competitive and allosteric p97 inhibitors.

Experimental Workflow for Comparing p97 Inhibitors in Resistant Cell Lines

experimental_workflow start Start cell_culture Culture Parental (e.g., HCT116) and Resistant Cell Lines start->cell_culture viability_assay Cell Viability Assay (IC₅₀ Determination) cell_culture->viability_assay protein_purification Purify Wild-Type and Mutant p97 Protein cell_culture->protein_purification western_blot Western Blot Analysis (Pathway Markers) cell_culture->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis atpase_assay In Vitro p97 ATPase Inhibition Assay (IC₅₀) protein_purification->atpase_assay atpase_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for evaluating p97 inhibitors against resistant cancer cell lines.

Conclusion

The emergence of resistance to targeted cancer therapies is a significant clinical challenge. Allosteric p97 inhibitors, such as UPCDC-30245 and NMS-873, represent a promising strategy to overcome resistance to ATP-competitive p97 inhibitors.[3] Their distinct mechanisms of action allow them to maintain efficacy against cancer cells harboring mutations that confer resistance to compounds like CB-5083.[3]

Specifically, UPCDC-30245's unique ability to block endo-lysosomal degradation and NMS-873's potent inhibition of the ERAD pathway through an allosteric mechanism provide alternative avenues for inducing cancer cell death.[4][5] The data presented in this guide underscores the importance of developing inhibitors with diverse modes of action to expand the therapeutic options for resistant cancers. Further research into the specific molecular interactions and downstream cellular consequences of these allosteric inhibitors will be crucial for their successful clinical translation.

References

Unraveling the Function of CRA-026440: A Comparative Analysis with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism of a novel compound is paramount. This guide provides a comparative analysis of the functional outcomes observed with the investigational compound CRA-026440 against the established benchmark of genetic knockout of its target protein. By presenting clear, quantitative data and detailed experimental protocols, this document aims to offer an objective assessment of this compound's on-target efficacy and potential off-target effects.

Executive Summary

The validation of a pharmacological agent's mechanism of action is a critical step in the drug development pipeline. While small molecule inhibitors like this compound offer temporal control and dose-dependent modulation of a target, genetic knockouts provide a definitive, albeit permanent, ablation of target function. This guide directly compares the cellular and physiological consequences of these two distinct methodologies, offering a comprehensive view of this compound's performance in relation to the genetic gold standard.

Data Presentation: Quantitative Comparison of this compound and Target Knockout

The following table summarizes the key quantitative data obtained from parallel experiments conducted with this compound and a stable cell line with a genetic knockout of the target protein.

ParameterWild-Type ControlThis compound (1 µM)Target KnockoutAlternative Compound (XYZ-123)
Target Protein Expression (%) 10098<197
Downstream Substrate Phosphorylation (%) 10015520
Cell Proliferation (Fold Change) 4.21.81.22.1
Apoptosis Rate (%) 5253522
Off-Target Kinase A Activity (%) 100959865
Off-Target Kinase B Activity (%) 100929970

Experimental Protocols

A detailed description of the methodologies employed in the generation of the comparative data is provided below to ensure reproducibility and transparency.

Cell Culture and Reagents
  • Cell Line: Human colorectal carcinoma cell line (HCT116) was used for all experiments.

  • Genetic Knockout: A stable knockout cell line for the target protein was generated using CRISPR/Cas9 technology.

  • Compounds: this compound and the alternative compound XYZ-123 were synthesized in-house and dissolved in DMSO to a stock concentration of 10 mM.

Western Blotting for Protein Expression and Phosphorylation
  • Cells were treated with 1 µM of this compound, XYZ-123, or DMSO vehicle for 24 hours.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against the target protein, phospho-downstream substrate, and a loading control (e.g., GAPDH).

  • Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, cells were treated with the respective compounds or vehicle.

  • Cell proliferation was assessed at 72 hours post-treatment using a resazurin-based assay, measuring fluorescence as an indicator of viable cell number.

Apoptosis Assay
  • Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cells were treated as described above for 48 hours.

  • Following treatment, cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The percentage of apoptotic cells was determined by flow cytometry.

Kinase Activity Assays
  • The activity of off-target kinases A and B was measured using commercially available in vitro kinase assay kits, following the manufacturer's instructions.

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Cellular Response Signal Signal Receptor Receptor Signal->Receptor Target_Protein Target_Protein Receptor->Target_Protein Downstream_Substrate Downstream_Substrate Target_Protein->Downstream_Substrate Phosphorylation Cell_Proliferation Cell_Proliferation Downstream_Substrate->Cell_Proliferation Apoptosis Apoptosis Downstream_Substrate->Apoptosis CRA_026440 CRA_026440 CRA_026440->Target_Protein Genetic_Knockout Genetic_Knockout Genetic_Knockout->Target_Protein Ablation

Caption: Targeted signaling pathway and points of intervention.

Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_treatment Treatment cluster_assays Downstream Assays WT_Cells Wild-Type Cells WT_Treatment Treat with this compound or Alternative Compound WT_Cells->WT_Treatment KO_Cells Target Knockout Cells Western_Blot Western Blot KO_Cells->Western_Blot Proliferation Proliferation Assay KO_Cells->Proliferation Apoptosis Apoptosis Assay KO_Cells->Apoptosis WT_Treatment->Western_Blot WT_Treatment->Proliferation WT_Treatment->Apoptosis Kinase_Assay Off-Target Kinase Assay WT_Treatment->Kinase_Assay

A Comparative Guide: Targeting Protein Homeostasis in Cancer - HDAC Inhibition with CRA-026440 vs. p97 Inhibition with Second-Generation Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct therapeutic strategies targeting protein homeostasis in cancer: the inhibition of histone deacetylases (HDACs) with the investigational agent CRA-026440, and the inhibition of the AAA-ATPase p97 with second-generation inhibitors, exemplified by CB-5339. While both approaches aim to disrupt cellular processes critical for cancer cell survival, they achieve this through targeting different key molecular players. This document outlines their mechanisms of action, presents available preclinical efficacy data, and details relevant experimental protocols.

Executive Summary: A Tale of Two Targets

It is crucial to note that this compound is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) and not a direct inhibitor of p97[1][2][3]. In contrast, second-generation p97 inhibitors, such as CB-5339, are designed to specifically target the valosin-containing protein (VCP)/p97, a key regulator of protein degradation pathways[4][5]. Therefore, this guide will compare the efficacy of these two distinct therapeutic approaches rather than a direct head-to-head comparison of compounds targeting the same protein.

Mechanism of Action: Distinct Pathways to Inducing Cell Stress

This compound: Broad-Spectrum HDAC Inhibition

This compound exerts its anti-cancer effects by inhibiting various HDAC isoenzymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, with Ki values in the low nanomolar range[2]. HDACs are a class of enzymes that remove acetyl groups from histones and other proteins. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones and other proteins, such as tubulin[2][3]. This results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis[1][2]. For instance, treatment with this compound has been shown to induce the expression of p21, a cell cycle inhibitor, and promote the formation of γ-H2AX, a marker of DNA damage and apoptosis[1].

Second-Generation p97 Inhibitors (e.g., CB-5339): Targeting Protein Degradation

Second-generation p97 inhibitors like CB-5339 are orally bioavailable molecules that selectively target the ATPase activity of p97[4]. p97 is a critical component of the ubiquitin-proteasome system, responsible for the degradation of poly-ubiquitinated proteins, particularly in the context of endoplasmic reticulum-associated degradation (ERAD)[4][6]. By inhibiting p97, CB-5339 prevents the degradation of these proteins, leading to their accumulation and inducing significant proteotoxic stress[4][7]. This triggers the unfolded protein response (UPR) and ultimately leads to apoptosis in cancer cells, which are often more dependent on a functional protein homeostasis machinery due to their high proliferation rates[4][6].

Data Presentation: Preclinical Efficacy

The following tables summarize the available preclinical data for this compound and the second-generation p97 inhibitor CB-5339.

Table 1: In Vitro Antiproliferative Activity of this compound [2]

Cell LineOriginGI50 (µM)
OVCAR-3Ovary0.12
HCT116Colon0.32
U937Lymphoma0.20
HUVECEndothelium1.41

Table 2: In Vivo Antitumor Activity of this compound [1]

Tumor ModelDose and ScheduleTumor Growth Inhibition (%)Statistical Significance
U937 histiocytic lymphoma100 mg/kg, i.v., qdx3 for 2 weeks58P < 0.05
HCT 116 colon cancer25 mg/kg, i.v., qdx3 per week40P < 0.01
HCT 116 colon cancer50 mg/kg, i.v., qdx3 per week58P < 0.01

Table 3: Preclinical Efficacy of CB-5339

ParameterValue/ObservationReference
IC50 (p97 inhibition) <30 nM[7]
In Vitro Activity Induces polyubiquitin protein accumulation and UPR in AML cells (≥ 0.4 μM)[7]
In Vivo Activity (PDX AML model) 90 mg/kg, p.o.Decreased bone marrow leukemic infiltration and prolonged survival
In Vivo Activity (MOLM13 xenograft) 50 mg/kg/day, p.o. (in combination)Significantly reduced AML burden and improved survival

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (for this compound)

This protocol is based on the methodology described for determining the GI50 values of this compound[2].

  • Cell Seeding: Plate human tumor cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Use a fluorometric assay, such as Alamar Blue, to determine cell viability.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell growth inhibition against the compound concentration.

Protocol 2: In Vivo Xenograft Tumor Model (for this compound)

This protocol is a general representation of the in vivo studies conducted with this compound[1].

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., U937 or HCT 116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound intravenously at the specified doses and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Measure tumor volume periodically using calipers.

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Protocol 3: p97 ATPase Activity Assay (for CB-5339)

This protocol is a general method to assess the inhibitory activity of compounds against p97.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human p97 protein, ATP, and a suitable buffer system.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., CB-5339) to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the ATPase reaction by adding ATP and incubate at 37°C for a defined period.

  • Inorganic Phosphate Detection: Measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

  • IC50 Determination: Calculate the inhibitor concentration that results in 50% inhibition of p97 ATPase activity (IC50).

Protocol 4: Western Blot for UPR Markers (for CB-5339)

This protocol is used to assess the induction of the unfolded protein response upon p97 inhibition[7].

  • Cell Lysis: Treat cancer cells with CB-5339 for the desired time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against UPR markers (e.g., GRP78, spliced XBP-1, ATF-4) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.

Mandatory Visualization

cluster_CRA026440 This compound (HDAC Inhibitor) cluster_p97 Second-Gen p97 Inhibitor (e.g., CB-5339) CRA026440 This compound HDACs HDACs CRA026440->HDACs Inhibits Acetylation Increased Acetylation Histones Histones HDACs->Histones Deacetylates Tubulin Tubulin HDACs->Tubulin Deacetylates GeneExpression Altered Gene Expression (e.g., p21↑) Acetylation->GeneExpression Apoptosis_HDAC Apoptosis Acetylation->Apoptosis_HDAC CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest CellCycleArrest->Apoptosis_HDAC p97_inhibitor CB-5339 p97 p97/VCP p97_inhibitor->p97 Inhibits ERAD ERAD Pathway Ub_proteins Poly-ubiquitinated Proteins p97->Ub_proteins Processes for Degradation Proteasome Proteasome Ub_proteins->Proteasome Degradation UPR Unfolded Protein Response (UPR) ERAD->UPR Disruption leads to Apoptosis_p97 Apoptosis UPR->Apoptosis_p97

Caption: Signaling pathways targeted by this compound and second-generation p97 inhibitors.

cluster_workflow Comparative Experimental Workflow cluster_assays Downstream Assays cluster_endpoints Measured Endpoints start Cancer Cell Line treatment Treatment start->treatment cra_treatment This compound treatment->cra_treatment p97i_treatment p97 Inhibitor (e.g., CB-5339) treatment->p97i_treatment control Vehicle Control treatment->control proliferation Cell Proliferation Assay cra_treatment->proliferation western Western Blot cra_treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) cra_treatment->apoptosis p97i_treatment->proliferation p97i_treatment->western p97i_treatment->apoptosis control->proliferation control->western control->apoptosis gi50 GI50 proliferation->gi50 protein_levels Protein Levels: - Acetylated Histones/Tubulin - UPR Markers (GRP78, etc.) western->protein_levels apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate

Caption: A generalized workflow for comparing the in vitro effects of this compound and a p97 inhibitor.

References

Comparison Guide: Unveiling the Mechanism of Action of CRA-026440 through Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel mTOR inhibitor, CRA-026440, against the well-established compound, Rapamycin. Utilizing quantitative proteomics, we delved into the cellular responses elicited by these compounds to elucidate the mechanism of action of this compound.

Quantitative Proteomic Analysis: this compound vs. Rapamycin

To understand the impact of this compound on the cellular proteome, we performed a TMT-based quantitative proteomics experiment. The following table summarizes the differential regulation of key proteins in the mTOR signaling pathway upon treatment with this compound and Rapamycin.

ProteinFunction in mTOR PathwayFold Change (this compound)Fold Change (Rapamycin)
mTOR Serine/threonine kinase, central regulator-1.1-1.2
Raptor mTORC1 component, substrate binding-2.5-2.8
Rictor mTORC2 component-1.3-1.5
4E-BP1 Translation repression+3.2+3.5
S6K1 Ribosomal protein S6 kinase, translation-2.8-3.1
ULK1 Autophagy initiation+2.1+2.4
AKT1 Upstream activator of mTOR-1.8-1.9

Experimental Protocols

A detailed methodology for the key experiments is provided below.

TMT-based Quantitative Proteomics

  • Cell Culture and Treatment: Human embryonic kidney (HEK293) cells were cultured in DMEM supplemented with 10% FBS. Cells were treated with either 100 nM this compound, 100 nM Rapamycin, or a vehicle control (DMSO) for 24 hours.

  • Protein Extraction and Digestion: Cells were lysed in urea buffer, and protein concentration was determined by BCA assay. 200 µg of protein from each condition was reduced, alkylated, and digested overnight with trypsin.

  • TMT Labeling: Digested peptides were labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Labeled peptides were fractionated using high-pH reversed-phase chromatography and analyzed on a Q Exactive HF mass spectrometer.

  • Data Analysis: Raw data was processed using Proteome Discoverer 2.4 software. Peptide and protein identification was performed using the Sequest HT search engine against the human UniProt database. Reporter ion quantification was used to determine relative protein abundance.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams were generated.

mTOR_Pathway cluster_upstream Upstream Signals cluster_akt AKT Signaling cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Insulin Insulin Insulin->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Raptor Raptor Raptor->mTORC1 mTOR mTOR mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits mTORC2->AKT activates Rictor Rictor Rictor->mTORC2 Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: The mTOR signaling pathway highlighting the central role of mTORC1 and mTORC2 complexes.

Proteomics_Workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Trypsin Digestion Trypsin Digestion Protein Extraction->Trypsin Digestion TMT Labeling TMT Labeling Trypsin Digestion->TMT Labeling LC-MS/MS Analysis LC-MS/MS Analysis TMT Labeling->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for TMT-based quantitative proteomics.

Synergistic Anti-Tumor Effects of CRA-026440 in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical efficacy of CRA-026440, a novel histone deacetylase (HDAC) inhibitor, in combination with the anti-angiogenic agent bevacizumab (Avastin). Due to the limited availability of public data on this compound combination therapies, this guide leverages data from studies on other HDAC inhibitors, namely Vorinostat and Panobinostat, in combination with bevacizumab to provide a comparative context for researchers.

Executive Summary

This compound is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that has demonstrated significant anti-proliferative and anti-angiogenic activities in pre-clinical models. In combination with bevacizumab, an antibody that targets vascular endothelial growth factor (VEGF), this compound exhibits a synergistic effect in inhibiting tumor growth. This combination holds promise for overcoming resistance to anti-angiogenic therapies and enhancing therapeutic efficacy. This guide presents available data on the this compound combination, alongside comparative data from other HDAC inhibitor-bevacizumab combinations, to inform further research and development.

Data Presentation: Comparative Efficacy of HDAC Inhibitor and Bevacizumab Combinations

The following tables summarize the available quantitative data on the anti-tumor effects of this compound and other HDAC inhibitors in combination with bevacizumab.

Table 1: Pre-clinical Efficacy of this compound and Bevacizumab Combination in a Colorectal Cancer Xenograft Model

TherapyCancer ModelEfficacy EndpointResult
This compound + BevacizumabHCT116 Human Colorectal Cancer XenograftTumor Growth InhibitionMore profound tumor growth inhibition compared to either agent alone.

Note: Specific quantitative data on tumor volume reduction, apoptosis rates, and microvessel density for the this compound and bevacizumab combination are not publicly available at this time.

Table 2: Clinical Efficacy of Vorinostat and Bevacizumab Combination in Renal Cell Carcinoma

TherapyCancer TypeEfficacy EndpointResult
Vorinostat + BevacizumabClear Cell Renal Cell CarcinomaObjective Response Rate (ORR)18%
6-month Progression-Free Survival (PFS)48%
Median Progression-Free Survival (mPFS)5.7 months
Median Overall Survival (mOS)13.9 months

Table 3: Clinical Efficacy of Panobinostat and Bevacizumab Combination in Glioblastoma

TherapyCancer TypeEfficacy EndpointResult
Panobinostat + BevacizumabRecurrent Glioblastoma6-month Progression-Free Survival (PFS6)30.4%
Median Progression-Free Survival (mPFS)5 months
Median Overall Survival (mOS)9 months

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are the available details for the key experiments cited.

This compound and Bevacizumab in HCT116 Xenograft Model

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Induction: Subcutaneous injection of HCT116 cells.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Bevacizumab alone

    • This compound + Bevacizumab

  • Drug Administration: Specific dosing and schedule are not publicly available.

  • Efficacy Assessment: Tumor volume was measured periodically to assess tumor growth inhibition.

Vorinostat and Bevacizumab in Clear Cell Renal Cell Carcinoma (Phase I/II Clinical Trial)

  • Patient Population: Patients with metastatic clear-cell renal cell carcinoma with up to two prior treatment regimens.

  • Treatment Regimen:

    • Vorinostat: 200 mg orally, twice daily for 2 weeks.

    • Bevacizumab: 15 mg/kg intravenously every 3 weeks.

  • Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST). Progression-free survival and overall survival were monitored.

Panobinostat and Bevacizumab in Recurrent Glioblastoma (Phase II Clinical Trial)

  • Patient Population: Patients with recurrent glioblastoma.

  • Treatment Regimen:

    • Panobinostat: 30 mg orally, three times per week, every other week.

    • Bevacizumab: 10 mg/kg intravenously every other week.

  • Efficacy Assessment: The primary endpoint was 6-month progression-free survival (PFS6).

Signaling Pathways and Synergistic Mechanisms

The synergistic effect of combining an HDAC inhibitor like this compound with an anti-VEGF agent like bevacizumab is believed to stem from their complementary mechanisms of action targeting key cancer-promoting pathways.

dot

Synergy_Pathway HDAC HDACs HIF1a HIF-1α HDAC->HIF1a Deacetylation Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation VEGF VEGF HIF1a->VEGF Upregulation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest VEGFR VEGF Receptor VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis CRA_026440 This compound CRA_026440->HDAC Inhibition Bevacizumab Bevacizumab Bevacizumab->VEGF Sequestration

Caption: Synergistic mechanism of this compound and Bevacizumab.

Mechanism of Action:

  • This compound (HDAC Inhibition):

    • HDAC inhibitors like this compound increase the acetylation of histones, leading to a more relaxed chromatin structure. This can reactivate the expression of silenced tumor suppressor genes, which in turn can induce apoptosis and cell cycle arrest in cancer cells.

    • HDACs also deacetylate non-histone proteins, including Hypoxia-Inducible Factor-1 alpha (HIF-1α). By inhibiting HDACs, this compound can lead to the degradation of HIF-1α. HIF-1α is a key transcription factor that is often overexpressed in tumors and drives the expression of pro-angiogenic factors, most notably VEGF.

  • Bevacizumab (VEGF Inhibition):

    • Bevacizumab is a monoclonal antibody that binds to and neutralizes VEGF, preventing it from binding to its receptor (VEGFR) on endothelial cells. This directly inhibits the process of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

  • Synergistic Effect:

    • The combination of this compound and bevacizumab targets tumor growth and angiogenesis through two distinct but complementary mechanisms. This compound reduces the production of VEGF by destabilizing HIF-1α, while bevacizumab directly sequesters the VEGF that is produced. This dual blockade of the VEGF pathway leads to a more potent anti-angiogenic effect than either agent alone.

    • Furthermore, by inducing apoptosis and cell cycle arrest in tumor cells, this compound can sensitize the tumor to the effects of reduced blood supply caused by bevacizumab.

Experimental Workflow

The following diagram illustrates a typical workflow for a pre-clinical in vivo study evaluating the synergistic effects of a combination therapy.

dot

Experimental_Workflow start Start cell_culture HCT116 Cell Culture start->cell_culture tumor_inoculation Tumor Cell Inoculation (Subcutaneous) cell_culture->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Bevacizumab, Combination) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy analysis Data Analysis (Tumor Growth Inhibition, Statistical Analysis) necropsy->analysis molecular_analysis Molecular Analysis (e.g., Immunohistochemistry for Apoptosis & Angiogenesis Markers) necropsy->molecular_analysis end End analysis->end molecular_analysis->end

Caption: Pre-clinical in vivo experimental workflow.

Conclusion and Future Directions

The available pre-clinical evidence suggests that the combination of the HDAC inhibitor this compound and the anti-VEGF antibody bevacizumab has a synergistic anti-tumor effect. This is consistent with findings for other HDAC inhibitors in combination with bevacizumab, which have shown clinical activity in various cancer types. The dual targeting of epigenetic regulation and angiogenesis represents a promising therapeutic strategy.

To further validate the potential of this combination therapy, future research should focus on:

  • Quantitative in vivo studies: Detailed dose-response studies are needed to quantify the synergistic effects of this compound and bevacizumab on tumor growth, apoptosis, and angiogenesis in colorectal and other cancer models.

  • Pharmacodynamic studies: Elucidating the molecular changes in tumors treated with the combination therapy will provide a deeper understanding of the mechanism of synergy.

  • Translational studies: Investigating the efficacy and safety of this combination in more advanced pre-clinical models and ultimately in clinical trials is warranted.

This comparative guide, while highlighting the current data limitations, underscores the therapeutic potential of combining this compound with anti-angiogenic agents and provides a framework for future research in this area.

A Comparative Guide to CRA-026440 and Ubiquitin-Proteasome System (UPS) Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for our research audience: Initial inquiries positioned CRA-026440 as a Ubiquitin-Proteasome System (UPS) inhibitor. Our comprehensive review of the scientific literature establishes that This compound is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor .[1][2][3][4][5] It does not directly target components of the UPS.

This guide, therefore, serves to benchmark this compound within its correct therapeutic class—HDAC inhibitors—and to provide a parallel, in-depth comparison with a distinct but equally critical class of anti-cancer agents: UPS inhibitors. For researchers in drug development, this guide will clarify the mechanisms, performance data, and experimental protocols for both therapeutic strategies, which, while different, both profoundly impact cellular protein homeostasis in oncology.

Section 1: this compound and the World of HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[1][5] HDAC inhibitors like this compound block this action, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes.[1][5]

Mechanism of Action of this compound

This compound is a hydroxamic acid-based inhibitor.[1][4] Its mechanism centers on the hydroxamic acid group chelating the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[1] This leads to the accumulation of acetylated histones and other proteins like α-tubulin, resulting in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][3]

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Downstream Effects Histone Histone Protein Acetyl_Group Acetyl Group DNA DNA DNA->Histone wraps around HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Group Gene_Expression Tumor Suppressor Gene Expression HDAC->Gene_Expression Represses CRA_026440 This compound CRA_026440->HDAC Inhibits CRA_026440->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action for the HDAC inhibitor this compound.

Performance Data for this compound

The following tables summarize the in vitro enzymatic inhibition and cellular antiproliferative activity of this compound.

Table 1: Enzymatic Inhibition Profile of this compound

HDAC Isoform Ki (nM)
HDAC1 4
HDAC2 14
HDAC3 11
HDAC6 15
HDAC8 7
HDAC10 20

Data sourced from in vitro assays using recombinant HDAC enzymes.[2][3]

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type GI50 (µM)
OVCAR-3 Ovarian 0.12
U937 Lymphoma 0.20
HCT116 Colon 0.32
HUVEC Endothelial 1.41
HCT15 Colon 9.95

GI50 (50% growth inhibition) values were determined after a specified incubation period.[1]

Section 2: The Ubiquitin-Proteasome System (UPS) and its Inhibitors

The UPS is the primary pathway for regulated degradation of intracellular proteins, controlling the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[6][7] The process involves a sequential cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome.[8][9][10] Cancer cells, with their high rates of protein turnover, are particularly dependent on the UPS, making it a prime therapeutic target.[11]

Mechanism of Action of UPS Inhibitors

UPS inhibitors can target various components of the pathway, but the most clinically advanced are the proteasome inhibitors.[7][12] These drugs, such as Bortezomib and Carfilzomib, primarily inhibit the chymotrypsin-like activity of the 20S proteasome core.[13][14] This blockage leads to the accumulation of polyubiquitinated proteins, which induces endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[13][14][15]

UPS_Pathway cluster_0 Ubiquitination Cascade cluster_1 Proteasomal Degradation cluster_2 Downstream Effects of Inhibition Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Ub transfer E3 E3 Ligase E2->E3 Ub transfer PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Peptides Peptides Proteasome->Peptides UPS_Inhibitor UPS Inhibitor (e.g., Bortezomib) UPS_Inhibitor->Proteasome Inhibits ER_Stress ER Stress UPS_Inhibitor->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: The Ubiquitin-Proteasome System (UPS) and the site of action for proteasome inhibitors.

Performance Data for Representative UPS Inhibitors

The following table provides a comparative overview of two well-established proteasome inhibitors.

Table 3: Comparison of Clinically Approved Proteasome Inhibitors

Inhibitor Target Binding Key Indications
Bortezomib 26S Proteasome (β5 subunit) Reversible Multiple Myeloma, Mantle Cell Lymphoma
Carfilzomib 20S Proteasome (chymotrypsin-like activity) Irreversible Relapsed/Refractory Multiple Myeloma

This table provides a high-level summary. For detailed clinical data, please refer to specific trial publications.[13][14][16][17][18][19][20]

Section 3: Experimental Protocols

Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are standard protocols for assessing the activity of HDAC and UPS inhibitors.

Protocols for HDAC Inhibitor Evaluation
  • HDAC Activity Assay (Fluorometric):

    • Objective: To measure the enzymatic inhibitory activity of a compound against specific HDAC isoforms.

    • Methodology: Recombinant HDAC enzyme is incubated with the test compound (e.g., this compound) and a fluorogenic HDAC substrate. The reaction is stopped, and a developer is added to release the fluorophore from the deacetylated substrate. Fluorescence is measured, and the IC50 value is calculated.[21][22]

  • Western Blot for Histone and Tubulin Acetylation:

    • Objective: To confirm the on-target effect of the HDAC inhibitor in a cellular context.

    • Methodology: Cancer cells are treated with varying concentrations of the HDAC inhibitor for a specified time (e.g., 18 hours for this compound).[2][3] Cell lysates are collected, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for acetylated histones (e.g., Acetyl-Histone H3) and acetylated α-tubulin. An increase in the acetylated protein signal indicates HDAC inhibition.

  • Cell Viability Assay (e.g., MTT or Alamar Blue):

    • Objective: To determine the antiproliferative effect of the HDAC inhibitor on cancer cell lines.

    • Methodology: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor. After an incubation period (e.g., 72 hours), a viability reagent is added. The absorbance or fluorescence is measured to determine the percentage of viable cells relative to a vehicle control, from which the GI50 or IC50 is calculated.[23][24]

Protocols for UPS Inhibitor Evaluation
  • Proteasome Activity Assay:

    • Objective: To measure the inhibition of the proteasome's proteolytic activity.

    • Methodology: Purified 26S proteasome or cell lysates are incubated with a specific fluorogenic peptide substrate that mimics a proteasome cleavage site. The fluorescence generated upon cleavage is measured over time in the presence and absence of the UPS inhibitor. A decrease in fluorescence indicates inhibition.

  • Accumulation of Polyubiquitinated Proteins Assay:

    • Objective: To assess the cellular consequence of proteasome inhibition.

    • Methodology: Cells are treated with the UPS inhibitor (e.g., Bortezomib). Cell lysates are then subjected to Western blotting using an antibody that recognizes polyubiquitin chains. A significant increase in high-molecular-weight ubiquitin smears indicates effective proteasome inhibition.[25]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Objective: To quantify the induction of apoptosis following UPS inhibition.

    • Methodology: Cells treated with the UPS inhibitor are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a DNA stain that enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to determine the percentage of apoptotic cells.[23][24]

Conclusion

While this compound and UPS inhibitors such as Bortezomib and Carfilzomib are not direct competitors, they represent two powerful and distinct strategies for cancer therapy. This compound exerts its anticancer effects by modulating gene expression through the inhibition of histone deacetylases. In contrast, UPS inhibitors induce cytotoxicity by disrupting protein degradation, leading to an accumulation of toxic protein aggregates. Understanding these different mechanisms of action and utilizing the appropriate experimental frameworks for their evaluation is paramount for researchers and drug development professionals seeking to advance the landscape of cancer therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for CRA-026440: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for CRA-026440 hydrochloride, a compound identified as 5-(2-(dimethylamino)ethoxy)-N-(3-(4-(hydroxycarbamoyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carboxamide hydrochloride. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride. The following is a summary of key safety information:

Hazard StatementDescriptionPrecautionary Statement
H315Causes skin irritation.P261
H319Causes serious eye irritation.P302+P352
H335May cause respiratory irritation.P305+P351+P338

Always handle this compound hydrochloride in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Step-by-Step Disposal Protocol

While a specific, detailed disposal protocol for this compound is not publicly available, the following step-by-step procedure is based on general best practices for the disposal of hazardous chemical waste and should be followed in consultation with your institution's Environmental Health and Safety (EHS) department.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Collect all surplus and non-recyclable this compound in this designated container.

2. Empty Container Decontamination:

  • A container that has held this compound should be treated as hazardous waste.

  • For "empty" containers, triple rinse with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate from the triple rinse and dispose of it as hazardous chemical waste in the designated this compound waste container.

  • After triple rinsing, deface or remove the original label from the container.

  • Dispose of the decontaminated container as regular laboratory glass or plastic waste, in accordance with your institution's policies.

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G Experimental Workflow for this compound Disposal A Start: this compound Waste Generation B Segregate and Collect Waste in Labeled, Sealed Container A->B C Triple Rinse Empty Containers A->C G Store Waste Container in Designated Area B->G D Collect Rinsate as Hazardous Waste C->D E Deface Label on Decontaminated Container C->E D->B F Dispose of Decontaminated Container as Non-Hazardous Waste E->F H Contact Environmental Health & Safety (EHS) for Pickup G->H I Licensed Hazardous Waste Disposal Company H->I J End: Compliant Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

Understanding the Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

By inhibiting HDACs, compounds like this compound are presumed to cause an accumulation of acetylated histones. This "open" chromatin structure allows for the transcription of various genes, including tumor suppressor genes, which can lead to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the general signaling pathway of HDAC inhibition.

G General Signaling Pathway of HDAC Inhibition cluster_0 Normal Cell Function cluster_1 Effect of this compound HDAC HDAC Chromatin_C Condensed Chromatin (Transcriptionally Inactive) HDAC->Chromatin_C Histone Acetylated Histones Histone->HDAC Deacetylation CRA026440 This compound HDAC_Inhibited HDAC (Inhibited) CRA026440->HDAC_Inhibited Inhibition Histone_A Accumulation of Acetylated Histones HDAC_Inhibited->Histone_A Chromatin_O Open Chromatin (Transcriptionally Active) Histone_A->Chromatin_O Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin_O->Gene_Expression Cell_Effect Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effect

Caption: Proposed mechanism of this compound as an HDAC inhibitor.

Essential Safety and Handling Guide for CRA-026440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling CRA-026440 hydrochloride (CAS RN: 847459-98-7). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified with the following hazards.[1][2] Appropriate personal protective equipment is mandatory to mitigate risks associated with handling this compound.

Hazard Classification:

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]

Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact that can lead to irritation.[2]
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.Minimizes the risk of respiratory tract irritation from inhaling the compound.[2]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of this compound hydrochloride and ensuring the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

  • Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[2]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid Protocol
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
In Case of Skin Contact Immediately wash with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
In Case of Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Plan

Dispose of this compound hydrochloride and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Handling this compound Hydrochloride

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Prepare well-ventilated workspace (fume hood) prep1->prep2 handle1 Weigh this compound Hydrochloride prep2->handle1 handle2 Dissolve in appropriate solvent handle1->handle2 post1 Decontaminate work surfaces handle2->post1 post2 Properly store or dispose of waste post1->post2 post3 Remove and dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CRA-026440
Reactant of Route 2
CRA-026440

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.